SH-4-54
Description
Properties
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F5N2O5S/c1-35(42(40,41)28-26(33)24(31)23(30)25(32)27(28)34)16-22(37)36(21-13-11-20(12-14-21)29(38)39)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18H,2-6,15-16H2,1H3,(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPYGNNOSJWBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F5N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SH-4-54 STAT3/STAT5 binding affinity
An In-depth Technical Guide to the STAT3/STAT5 Binding Affinity of SH-4-54
Introduction
This compound is a potent, cell-permeable, non-phosphorylated small molecule inhibitor of the Signal Transducer and Activator of Transcription (STAT) protein family, with notable activity against STAT3 and STAT5.[1][2][3] These transcription factors are critical components of the JAK-STAT signaling pathway, which regulates essential cellular processes including proliferation, differentiation, and apoptosis.[4][5] Aberrant or persistent activation of STAT3 and STAT5 is a hallmark of numerous human cancers, including glioblastoma, colorectal cancer, and various hematopoietic malignancies, making them prime therapeutic targets.[5][6][7]
This compound functions by targeting the Src Homology 2 (SH2) domain, a highly conserved region crucial for STAT protein phosphorylation, dimerization, and subsequent nuclear translocation.[6] By binding to the SH2 domain, this compound effectively blocks STAT3 and STAT5 activation, leading to the suppression of their downstream transcriptional targets, which include genes vital for tumor cell survival and growth like c-Myc, Cyclin D1, and Bcl-xL.[6][8] This guide provides a comprehensive overview of the binding affinity of this compound for STAT3 and STAT5, details the experimental protocols used for its characterization, and visualizes its mechanism of action.
Data Presentation: Binding Affinity
The binding affinity of this compound to STAT3 and STAT5 has been quantified using biophysical techniques. The dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger interaction, is summarized below.
| Compound | Target Protein | Binding Affinity (KD) | Assay Type |
| This compound | STAT3 | 300 nM | Cell-free assay[1] |
| This compound | STAT5 | 464 nM | Cell-free assay[1] |
Additionally, this compound demonstrates selectivity for STAT3 over STAT1. In competitive binding assays against a phosphopeptide, the inhibition constant (Ki) for the STAT3 SH2 domain was 23.5 µM, which is four-fold more potent than for the STAT1 SH2 domain (Ki = 92.3 µM).
Signaling Pathway and Mechanism of Action
The canonical JAK-STAT pathway is initiated when a cytokine or growth factor binds to its corresponding cell surface receptor. This binding event activates associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's intracellular domain. STAT proteins are recruited to these phosphorylated sites via their SH2 domains, where they are, in turn, phosphorylated by the JAKs. This phosphorylation triggers the STATs to form homodimers or heterodimers, which then translocate to the nucleus to regulate gene expression.
This compound exerts its inhibitory effect by directly binding to the SH2 domain of STAT3 and STAT5. This action physically obstructs the recruitment of STAT proteins to the activated cytokine receptor complex, thereby preventing their phosphorylation by JAKs. Without this critical phosphorylation event, STAT proteins cannot dimerize, translocate to the nucleus, or initiate the transcription of target genes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound|DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
SH-4-54: A Technical Guide to a Potent STAT3/STAT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SH-4-54 is a potent, cell-permeable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5. It has emerged as a significant tool in cancer research, particularly for malignancies driven by aberrant STAT3 signaling, such as glioblastoma. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, synthesis, and key experimental data. Detailed protocols for relevant assays are provided to facilitate its application in research and drug development.
Discovery and Mechanism of Action
This compound was identified through rational drug design as a non-phosphorylated, direct-binding inhibitor of STAT3.[1] It exerts its inhibitory effect by targeting the SH2 domain of STAT3, a critical region for the dimerization and subsequent activation of this transcription factor.[2] By binding to the SH2 domain, this compound prevents the phosphorylation of STAT3 at Tyrosine 705 (Y705), a key step in its activation cascade.[3][4] This inhibition of phosphorylation prevents the formation of pSTAT3:pSTAT3 homodimers, their translocation to the nucleus, and the subsequent transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1][5] While a potent STAT3 inhibitor, this compound also demonstrates high affinity for STAT5, another member of the STAT family implicated in cancer.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and inhibitory activity.
Table 1: Binding Affinity (KD)
| Target | KD (nM) | Method | Reference |
| STAT3 | 300 | Surface Plasmon Resonance (SPR) | [1][2] |
| STAT5 | 464 | Surface Plasmon Resonance (SPR) | [2] |
Table 2: In Vitro Inhibitory Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| 127EF | Glioblastoma Brain Tumor Stem Cell | 0.066 | Alamar Blue | Not specified |
| 30M | Glioblastoma Brain Tumor Stem Cell | 0.1 | Alamar Blue | Not specified |
| 84EF | Glioblastoma Brain Tumor Stem Cell | 0.102 | Alamar Blue | Not specified |
| Human Myeloma Cell Lines (10/15) | Multiple Myeloma | < 10 | MTT | Not specified |
| Glioma, Breast, Prostate Cancer Lines | Various | 1 - 7.4 | Not specified | Not specified |
Experimental Protocols
Synthesis of this compound
While the seminal publication by Haftchenary et al. does not provide a detailed step-by-step synthesis protocol in the main text or readily available supplementary information, the general synthesis can be inferred from its chemical structure: 4-((4-cyclohexylbenzyl)(2-((methyl(perfluorophenyl)sulfonyl)amino)acetyl)amino)benzoic acid. The synthesis would likely involve a multi-step process including:
-
Amine Protection and Acylation: Protection of the amino group of 4-aminobenzoic acid, followed by acylation with a suitable reagent to introduce the acetyl backbone.
-
Sulfonylation: Reaction of the secondary amine with pentafluorophenylsulfonyl chloride.
-
Alkylation: Alkylation of the amide nitrogen with 4-cyclohexylbenzyl bromide.
-
Deprotection: Removal of the protecting group from the carboxylic acid.
Note: This is a generalized scheme. The precise reagents, solvents, temperatures, and purification methods would require access to the specific experimental details, which are not publicly available in the searched literature.
Surface Plasmon Resonance (SPR) for KD Determination
This protocol describes the determination of the binding affinity of this compound to STAT3 and STAT5.
Materials and Instrumentation:
-
ProteOn XPR36 biosensor (Bio-Rad)
-
HTE sensor chip
-
Purified His-tagged STAT3 and STAT5 proteins
-
This compound
-
PBST buffer (PBS with 0.005% (v/v) Tween-20 and 0.001% DMSO, pH 7.4)
-
Nickel solution
-
1 M NaCl solution (for regeneration)
-
ProteOn Manager Software version 3.1
Procedure:
-
Equilibrate the ProteOn XPR36 biosensor to 25°C.
-
Load the flow cells of the HTE sensor chip with a nickel solution at a flow rate of 30 µL/min for 120 seconds to saturate the Tris-NTA surface with Ni(II) ions.
-
Inject purified His-tagged STAT3 and STAT5 in PBST buffer into the first and second channels, respectively, in the vertical direction at a flow rate of 25 µg/µL for 300 seconds. This should achieve an average of ~8000 resonance units (RU).
-
Wash the chip with PBST buffer.
-
Prepare a range of concentrations of this compound in PBST buffer. Include a blank (buffer only) control.
-
Inject the different concentrations of this compound and the blank over the immobilized proteins at a flow rate of 100 µL/min for 200 seconds to monitor association.
-
Allow PBST buffer to flow over the chip for 600 seconds to monitor the dissociation of the inhibitor.
-
Regenerate the chip surface by injecting 1 M NaCl at a flow rate of 100 µL/min for 18 seconds.
-
Use interspot channel reference for non-specific binding corrections and the blank channel injection for double referencing to correct for baseline drift.
-
Analyze the data using ProteOn Manager Software version 3.1. Determine the KD values using the Langmuir 1:1 binding model.[3]
Cell Viability (Alamar Blue) Assay
This protocol is for assessing the cytotoxicity of this compound against cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., glioblastoma brain tumor stem cells)
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Alamar Blue reagent
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 1500-3000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final concentrations should span a range appropriate for determining the IC50 (e.g., 10 nM to 25 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired period (e.g., 3 days).
-
Add Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for a few hours until a color change is observed.
-
Measure the absorbance or fluorescence on a plate reader at the appropriate wavelengths.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in the STAT3 signaling pathway.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of STAT3 and STAT5 in cancer and other diseases. Its high potency and ability to cross the blood-brain barrier make it a particularly promising candidate for the development of therapeutics for central nervous system malignancies. The data and protocols presented in this guide are intended to support further research into the biological activities and therapeutic potential of this potent STAT inhibitor.
References
- 1. Potent Targeting of the STAT3 Protein in Brain Cancer Stem Cells: A Promising Route for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Targeting of the STAT3 Protein in Brain Cancer Stem Cells: A Promising Route for Treating Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. mdpi.com [mdpi.com]
- 5. lab.research.sickkids.ca [lab.research.sickkids.ca]
SH-4-54: A Targeted Approach to Eradicating Cancer Stem Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer stem cells (CSCs) represent a significant hurdle in oncology, contributing to tumor initiation, metastasis, recurrence, and therapeutic resistance. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of CSC self-renewal and survival, making it a prime target for novel anti-cancer therapies. This document provides a comprehensive technical overview of SH-4-54, a potent small-molecule inhibitor of STAT3, and its effects on cancer stem cells. Through a detailed examination of its mechanism of action, preclinical efficacy in various cancer models, and the experimental methodologies used for its evaluation, this guide aims to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a targeted anti-CSC agent.
Introduction to this compound and its Target: The STAT3 Pathway
This compound is a rationally designed small-molecule inhibitor that targets the Src Homology 2 (SH2) domain of STAT3.[1][2] By mimicking the native phosphopeptide binding sequence, this compound effectively blocks the phosphorylation and subsequent dimerization of STAT3, a crucial step for its activation and translocation to the nucleus.[1][2] The STAT3 signaling cascade, often aberrantly activated in a wide range of malignancies, plays a pivotal role in regulating the expression of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[3][4] In the context of cancer stem cells, the constitutive activation of STAT3 is instrumental in maintaining their self-renewal capacity and resistance to apoptosis.[5] this compound also demonstrates inhibitory activity against STAT5, another member of the STAT family implicated in cancer progression.[6][7]
Mechanism of Action: How this compound Disrupts Cancer Stem Cell Function
This compound exerts its anti-cancer stem cell effects primarily through the inhibition of the STAT3 signaling pathway. This disruption leads to a cascade of downstream effects that ultimately suppress the malignant phenotype of CSCs.
Inhibition of STAT3 Phosphorylation and Transcriptional Activity
Upon treatment with this compound, a significant reduction in the phosphorylation of STAT3 (p-STAT3) is observed in various cancer stem cell models, without altering the total STAT3 protein levels.[1][8] This inhibition of STAT3 activation directly leads to a decrease in its transcriptional activity, consequently downregulating the expression of its target genes.[2][8] These target genes include key regulators of cell survival and proliferation such as c-Myc, as well as anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin.[8][9]
Suppression of Stemness Phenotype
A hallmark of cancer stem cells is their "stemness," characterized by the expression of specific markers and the ability to self-renew. This compound has been shown to effectively suppress this stemness phenotype. Treatment with this compound leads to a marked decrease in the expression of key stemness markers, including ALDH1A1, CD44, and Nanog, in colorectal cancer stem-like cells.[8][10]
Induction of Apoptosis
By inhibiting the STAT3-mediated expression of anti-apoptotic proteins, this compound promotes programmed cell death in cancer stem cells.[8][11] Studies have demonstrated that this compound treatment leads to an increase in Annexin V staining, a marker of apoptosis, in multiple myeloma cell lines.[1][2] This pro-apoptotic effect is crucial for eliminating the otherwise resilient CSC population.
Interruption of the IL-6/JAK2/STAT3 Signaling Axis
In many cancers, the pro-inflammatory cytokine Interleukin-6 (IL-6) contributes to a positive feedback loop that maintains constitutive STAT3 activation through the Janus kinase 2 (JAK2). This compound has been shown to effectively interrupt this IL-6/JAK2/STAT3 signaling axis, further reinforcing its inhibitory effect on STAT3.[8][10]
Quantitative Data on the Efficacy of this compound
The preclinical efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| SW480 | Colorectal Cancer | CCK-8 | 6.751 ± 0.821 µmol/L | [8] |
| LoVo | Colorectal Cancer | CCK-8 | 5.151 ± 0.551 µmol/L | [8] |
| 127EF | Glioblastoma | Alamar Blue | 0.066 µM | [7] |
| 30M | Glioblastoma | Alamar Blue | 0.1 µM | [7] |
| 84EF | Glioblastoma | Alamar Blue | 0.102 µM | [7] |
| Human Myeloma Cell Lines (10/15) | Multiple Myeloma | MTT | < 10 µM | [1][2] |
Table 2: Binding Affinity of this compound
| Target Protein | Binding Affinity (KD) | Citation |
| STAT3 | 300 nM | [6][7] |
| STAT5 | 464 nM | [6][7] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Effect | Citation |
| Colorectal Cancer (SW480 CSCs) | Nude Mice | 10 mg/kg (intraperitoneal) | Inhibited tumor formation | [8] |
| Glioblastoma (BT73) | Xenograft Mice | Not specified | Inhibited tumor growth and suppressed p-STAT3 | [8] |
| Glioblastoma (BT73) | Orthotopic Xenograft Mice | 10 mg/kg (intraperitoneal) | Suppressed glioma tumor growth and inhibited p-STAT3 | [7] |
Key Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methods:
-
CCK-8 Assay: Colorectal cancer cells (SW480 and LoVo) were treated with varying concentrations of this compound (1-10 µmol/L) for 24 hours. Cell viability was then measured using a Cell Counting Kit-8.[8][12]
-
Alamar Blue Assay: Human glioblastoma brain cancer stem cells (BTSCs) were treated with this compound for 3 days, and cell viability was assessed using the Alamar Blue assay.[7]
-
MTT Assay: A panel of human multiple myeloma cell lines were treated with this compound to determine its effect on cell viability.[1][2]
-
Western Blotting
-
Objective: To detect the levels of specific proteins, particularly total STAT3, p-STAT3, and stemness markers.
-
Method: Cancer stem cells were treated with this compound for a specified duration (e.g., 24 or 72 hours).[8][13] Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against STAT3, p-STAT3, ALDH1A1, CD44, and Nanog.[8][14] A secondary antibody conjugated to an enzyme was then used for detection.
Sphere Formation Assay
-
Objective: To assess the self-renewal capacity of cancer stem cells in vitro.
-
Method: Single-cell suspensions of cancer cells (e.g., SW480, LoVo) were cultured in serum-free, non-adherent conditions to promote the formation of spheroids (neurospheres in the case of glioblastoma).[8][15] The cells were treated with this compound, and the number and size of the spheres were quantified after a period of incubation (e.g., 12 days).[8][10] The ability of cells from dissociated spheres to form new spheres in subsequent passages (serial replating) was also evaluated.[14]
Flow Cytometry
-
Objective: To quantify the proportion of cells expressing specific surface markers, such as ALDH1A1, and to analyze the cell cycle and apoptosis.
-
Method:
-
ALDH1A1 Staining: To measure the population of ALDH1A1-positive cells, a known marker for colorectal CSCs, cells were treated with this compound and then stained using a specific kit for ALDH activity, followed by analysis on a flow cytometer.[8]
-
Cell Cycle Analysis: this compound-treated cells were fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]
-
Apoptosis Assay: Apoptosis was assessed by staining cells with Annexin V and a viability dye (e.g., propidium iodide) followed by flow cytometric analysis.[1][2]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method: Cancer stem cells (e.g., 1 x 105 SW480-derived CSCs) were subcutaneously injected into the backs of immunodeficient mice (e.g., nude mice).[8] Once tumors were established, the mice were treated with this compound (e.g., 10 mg/kg, intraperitoneally) for a defined period (e.g., 20 days).[8] Tumor growth and animal weight were monitored throughout the experiment.[8][16] At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67).[16]
Concluding Remarks and Future Directions
The collective evidence strongly indicates that this compound is a promising therapeutic agent that specifically targets the cancer stem cell population by inhibiting the STAT3 signaling pathway. Its ability to suppress stemness, induce apoptosis, and inhibit tumor growth in preclinical models of colorectal cancer and glioblastoma highlights its potential for clinical translation. Furthermore, this compound has been shown to increase the chemosensitivity of cancer cells to conventional therapies like oxaliplatin, suggesting its potential use in combination regimens.[8][10]
Future research should focus on several key areas:
-
Pharmacokinetics and Pharmacodynamics: A more detailed characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) properties is necessary to optimize dosing and delivery strategies.
-
Combination Therapies: Further investigation into synergistic combinations of this compound with standard-of-care chemotherapies and other targeted agents is warranted to overcome therapeutic resistance.
-
Biomarker Development: The identification of predictive biomarkers for this compound sensitivity will be crucial for patient stratification in future clinical trials.
-
Clinical Evaluation: Ultimately, well-designed clinical trials are needed to establish the safety and efficacy of this compound in cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. STAT3 Gene Regulates Cancer Stem Cells in Brain Cancer | Tufts Now [now.tufts.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. wjgnet.com [wjgnet.com]
- 14. wjgnet.com [wjgnet.com]
- 15. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
Investigating the Downstream Targets of SH-4-54: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream molecular targets of SH-4-54, a potent small-molecule inhibitor. By targeting the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, this compound disrupts key signaling cascades integral to cancer cell proliferation, survival, and therapy resistance. This document outlines the inhibitor's mechanism of action, summarizes its effects on downstream targets in a quantitative manner, provides detailed protocols for relevant experimental validation, and visualizes the associated signaling pathways.
Mechanism of Action
This compound is a cell-permeable compound designed to block the SH2 domain of STAT3 and STAT5.[1][2] The SH2 domain is critical for the activation of STAT proteins; it binds to phosphotyrosine residues on upstream receptors (like the JAK kinase-associated cytokine receptors) and facilitates the subsequent phosphorylation of the STAT protein itself, specifically at Tyrosine 705 (Tyr705) for STAT3.[3][4]
By competitively binding to this SH2 domain, this compound effectively prevents the phosphorylation and subsequent activation of STAT3 and STAT5.[2][4] This inhibition disrupts the formation of transcriptionally active STAT3:STAT3 homodimers, preventing their translocation to the nucleus and blocking the transcription of a wide array of downstream target genes.[1][2]
Quantitative Data Summary
The efficacy of this compound has been quantified through various binding and cell-based assays. The data below is compiled from multiple studies and demonstrates its high affinity for its primary targets and its potent anti-proliferative effects across a range of cancer cell lines.
Table 1: Binding Affinity and Selectivity of this compound
| Target Protein | Parameter | Value | Reference(s) |
| STAT3 | Dissociation Constant (KD) | 300 nM | [1][5][6] |
| STAT5 | Dissociation Constant (KD) | 464 nM | [1][5][6] |
| STAT3 vs. STAT1 | Inhibitory Constant (Ki) Ratio | 4-fold more potent for STAT3 | [7] |
Table 2: In Vitro Efficacy (IC50) of this compound in Cancer Cell Lines
| Cell Line / Type | Cancer Type | IC50 Value (µM) | Reference(s) |
| Glioblastoma BTSCs | Glioblastoma | 0.042 - 0.53 | [7] |
| SW480 | Colorectal Cancer | 6.751 | [4] |
| LoVo | Colorectal Cancer | 5.151 | [4] |
| Multiple Myeloma (various) | Multiple Myeloma | < 10 (for 10/15 lines) | [1][8] |
| AGS | Gastric Cancer | 5.42 | [6] |
| MGC-803 | Gastric Cancer | 8.51 | [6] |
| MDA-MB-231 | Breast Cancer | 3.8 - 4.5 | [9] |
| U251MG | Glioma | 1.0 - 7.4 | [9] |
| PC-3 | Prostate Cancer | 5.3 - 5.8 | [9] |
Downstream Target Profile
The inhibition of STAT3/5 activation by this compound leads to the systematic downregulation of genes crucial for oncogenesis. These downstream targets are primarily involved in cell cycle progression, apoptosis evasion, and the maintenance of cancer stem cell (CSC) phenotypes.
Direct Downstream Targets
-
p-STAT3 (Tyr705): The most immediate downstream effect is the dose-dependent inhibition of STAT3 phosphorylation at the Tyr705 activation site.[4]
-
p-STAT5: Similarly, this compound inhibits the phosphorylation and activation of STAT5.[10]
Key Transcriptional Downstream Targets
Inhibition of STAT3's transcriptional activity consistently leads to reduced expression of the following key proteins:
-
Cell Cycle Regulators:
-
Anti-Apoptotic Proteins:
-
Bcl-2: A key inhibitor of apoptosis. STAT3 directly binds to its promoter, and this compound reduces this engagement.[9][13]
-
Bcl-xL: Another member of the Bcl-2 family that prevents cell death.
-
Mcl-1: A short-lived anti-apoptotic protein whose expression is often regulated by STAT3.[13]
-
Survivin: An inhibitor of apoptosis protein (IAP) family member.[9]
-
-
Cancer Stem Cell (CSC) Markers:
-
In colorectal CSCs, this compound treatment decreases the expression of ALDH1A1, CD44, and Nanog .[14]
-
Signaling Pathways and Visualizations
This compound primarily intercepts the canonical JAK/STAT signaling pathway, which is often aberrantly activated in cancer through cytokine signaling (e.g., IL-6).
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cyclin D1 and associated proteins on proliferation of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hsc70 Regulates Accumulation of Cyclin D1 and Cyclin D1-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SH-4-54 for Glioblastoma Multiforme Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies.[1][2] The prognosis for GBM patients remains dismal, underscoring the urgent need for novel therapeutic strategies targeting the core molecular drivers of the disease.[2] One such critical driver is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][3] Constitutively activated STAT3 is a point of convergence for multiple oncogenic signaling pathways and plays a pivotal role in GBM pathogenesis by promoting cell proliferation, survival, angiogenesis, invasion, and immunosuppression.[3][4][5]
SH-4-54 is a potent, cell-permeable, small-molecule inhibitor that targets the SH2 domain of STAT3 and STAT5.[6] Its development represents a significant advancement in the targeted therapy landscape for GBM. This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical efficacy data, and detailed protocols for its application in GBM research.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism targeting both canonical and non-canonical STAT3 signaling pathways.
-
Canonical Pathway Inhibition : this compound is a benzoic acid analogue designed to interrupt the classical STAT3 signaling cascade.[1] It directly binds to the SH2 domain of STAT3, a crucial step for its dimerization and subsequent activation.[6] By blocking the phosphorylation of STAT3 at the Tyrosine 705 (Y705) residue, this compound prevents its homodimerization, nuclear translocation, and DNA binding.[1][6] This effectively abrogates the transcription of downstream target genes essential for tumor growth and survival, such as c-Myc, Bcl-2, Bcl-xL, and survivin.[3][6]
-
Non-Canonical Mitochondrial Pathway : Recent studies have revealed a novel function of this compound in temozolomide-resistant GBM cells. The compound enhances the translocation of STAT3 into the mitochondria (mitoSTAT3).[7] This action is facilitated by the protein GRIM-19. Within the mitochondria, this compound reinforces the association between mitoSTAT3 and mitochondrial transcription factor A (TFAM), leading to the negative regulation of mitochondrial-encoded genes.[7] This disruption of the mitochondrial respiratory chain induces dysfunction and triggers apoptosis, providing an alternative mechanism to overcome chemotherapy resistance.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity.
Table 1: Binding Affinity of this compound
| Target Protein | Binding Constant (KD) |
|---|---|
| STAT3 | 300 nM |
| STAT5 | 464 nM |
Table 2: In Vitro Efficacy of this compound in Glioblastoma Stem-Like Cells (GSCs)
| Cell Line | IC50 |
|---|---|
| GSC-2 | 2.2 µM (Stattic, another STAT3 inhibitor) |
| GSC-11 | 1.2 µM (Stattic, another STAT3 inhibitor) |
| GSC-11 | 3.6 µM (WP1066, another STAT3 inhibitor) |
Note: Specific IC50 values for this compound in commonly cited GBM lines like U87MG or T98G were not consistently available in the reviewed literature; data for other STAT3 inhibitors in GSCs are provided for context.[2] A related compound, SS-4, showed an IC50 of ~100 nM in MT330 and LN229 GBM cells.[8]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Dosage & Administration | Key Outcomes | Reference |
|---|
| Xenograft Mouse Model | BT73 | 10 mg/kg, Intraperitoneal (i.p.) | Inhibited tumor growth, Suppressed p-STAT3 |[6] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the application of this compound.
Caption: Mechanism of Action of this compound in Glioblastoma Cells.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Roles of STAT3 in the pathogenesis and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of STAT3 phosphorylation in glioblastoma stem cells radiosensitization and patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Activation in Glioblastoma: Biochemical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 inhibition induced temozolomide-resistant glioblastoma apoptosis via triggering mitochondrial STAT3 translocation and respiratory chain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SS-4 is a highly selective small molecule inhibitor of STAT3 tyrosine phosphorylation that potently inhibits GBM tumorigenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SH-4-54: An In Vitro Efficacy and Mechanism of Action Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: SH-4-54 is a potent, non-phosphorylated small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2] It is designed to block the SH2 domain of STAT3, which is critical for its phosphorylation, subsequent dimerization, and transcriptional activity.[3][4] Aberrant STAT3 signaling is a key driver in the pathogenesis of various malignancies, including glioblastoma and colorectal cancer, by promoting cell proliferation, survival, and chemoresistance.[5] this compound has demonstrated significant anti-tumor activity in various cancer models by inhibiting STAT3 phosphorylation and the expression of its downstream target genes.[5][6] These application notes provide a comprehensive overview of the in vitro experimental protocols to assess the efficacy and mechanism of action of this compound.
Data Presentation
Binding Affinity and Inhibitory Concentrations
The following tables summarize the quantitative data regarding the binding affinity and inhibitory concentrations of this compound across various assays and cell lines.
| Target | Assay Type | Value | Reference |
| STAT3 | Cell-free (SPR) | KD = 300 nM | [1][7] |
| STAT5 | Cell-free (SPR) | KD = 464 nM | [1][7] |
| STAT3 Homodimer DNA Binding | In Vitro | IC50 = 4.7 µM | [8] |
KD: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; SPR: Surface Plasmon Resonance.
Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 | Reference |
| 127EF | Glioblastoma Brain Tumor Stem Cell | AlamarBlue | 3 days | 0.066 µM | [7] |
| 30M | Glioblastoma Brain Tumor Stem Cell | AlamarBlue | 3 days | 0.1 µM | [7] |
| 84EF | Glioblastoma Brain Tumor Stem Cell | AlamarBlue | 3 days | 0.102 µM | [7] |
| SW480 | Colorectal Cancer | CCK-8 | 24 hours | 6.751 ± 0.821 µmol/L | [5] |
| LoVo | Colorectal Cancer | CCK-8 | 24 hours | 5.151 ± 0.551 µmol/L | [5] |
| H9c2 | - | CCK-8 | 72 hours | 10.2 µM | [1] |
| Human Myeloma Cell Lines (10/15) | Multiple Myeloma | MTT | - | < 10 µM | [3] |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Experimental Protocols
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of this compound on cancer cells. Commonly used methods include AlamarBlue, CCK-8, and MTT assays.[3][5][7]
a. AlamarBlue Assay Protocol [7]
-
Cell Plating: Dissociate Brain Tumor Stem Cell (BTSC) spheres into single cells and plate 1500-3000 cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 10 nM to 25 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Assay: Add AlamarBlue reagent according to the manufacturer's instructions.
-
Measurement: Measure fluorescence or absorbance to determine cell viability.
b. CCK-8 Assay Protocol [5]
-
Cell Plating: Seed 1 x 104 cells per well in a 96-well plate.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-10 µmol/L) or 0.1% DMSO as a control.
-
Incubation: Incubate for 24 hours at 37°C.
-
Assay: Add CCK-8 solution to each well and incubate for the time recommended by the manufacturer.
-
Measurement: Measure the absorbance at 450 nm. The absorbance of the DMSO-treated group is set as 100%.
Western Blot Analysis for STAT3 Phosphorylation
Western blotting is used to assess the effect of this compound on the phosphorylation of STAT3.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay determines if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Protocol: [5]
-
Cell Treatment: Treat SW480 and LoVo cell spheres with this compound for 24 hours.
-
Cell Collection: Collect the cells and wash them twice with pre-chilled PBS.
-
Staining: Resuspend the cells in binding buffer and stain with 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Co-Immunoprecipitation (Co-IP) to Assess STAT3 Dimerization
Co-IP can be employed to demonstrate that this compound inhibits the interaction between STAT3 molecules, a critical step for its activation.
Protocol: [10][11][12][13][14]
-
Cell Treatment: Treat cells expressing activated STAT3 with this compound or a vehicle control for a specified duration.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 20-50 mM Tris-HCl pH 7.5-8.0, 150 mM NaCl, 0.5-1.0% NP-40, 2 mM EDTA) containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific for total STAT3 overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p-STAT3 and total STAT3 to detect the presence of dimerized STAT3 in the control and its reduction in the this compound treated sample.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | STAT | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. origene.com [origene.com]
- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. assaygenie.com [assaygenie.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
SH-4-54 In Vivo Dosing for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of SH-4-54, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in mouse models. This compound targets the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization, which is crucial for its activity as a transcription factor.[1] Aberrant STAT3 signaling is implicated in the proliferation, survival, and metastasis of various cancer types, making it a compelling target for therapeutic intervention.[2]
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in various mouse models.
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Mouse Model | Cell Line | Dosing Regimen | Administration Route | Key Findings | Reference |
| Colorectal Cancer | Nude mice | SW480 CSCs | 10 mg/kg daily for 20 days | Intraperitoneal (i.p.) | Significant inhibition of tumor formation.[2] | [2] |
| Glioblastoma | NOD-SCID mice | BT73 | 10 mg/kg, 4 days on/3 days off (10 doses) | Intraperitoneal (i.p.) | Potent suppression of glioma tumor growth and inhibition of pSTAT3.[3][4] | [3][4] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Time Point | Tissue | Reference |
| Brain Concentration | 313 nM | 10 mg/kg i.p. | 30 minutes post-injection | Brain |
Table 3: In Vitro Potency of this compound
| Assay | Cell Line/Target | IC50 / KD | Reference |
| Binding Affinity (KD) | STAT3 | 300 nM | [3][4] |
| Binding Affinity (KD) | STAT5 | 464 nM | [3][4] |
| Cytotoxicity (IC50) | Glioblastoma Brain Tumor Stem Cells (BTSCs) | 42 to 530 nM | |
| Cytotoxicity (IC30) | SW480 (Colorectal Cancer) | 4.895 ± 0.449 µmol/L | [2] |
| Cytotoxicity (IC50) | SW480 (Colorectal Cancer) | 6.751 ± 0.821 µmol/L | [2] |
| Cytotoxicity (IC30) | LoVo (Colorectal Cancer) | 3.122 ± 0.315 µmol/L | [2] |
| Cytotoxicity (IC50) | LoVo (Colorectal Cancer) | 5.151 ± 0.551 µmol/L | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: Mechanism of action of this compound in the STAT3 signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG300)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a 50% PEG300 solution by mixing equal volumes of PEG300 and sterile water for injection.
-
Add the appropriate volume of the 50% PEG300 solution to the this compound powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with an injection volume of 200 µL, the concentration would be 1 mg/mL).
-
Vortex the mixture thoroughly until the this compound is completely suspended. The solution should be prepared fresh before each administration.
In Vivo Xenograft Study Protocol (Colorectal Cancer Model Example)
Materials and Animals:
-
Female nude mice (e.g., BALB/c nude), 6-8 weeks old
-
SW480 human colorectal cancer cells (Cancer Stem Cell enriched population)
-
Matrigel or other basement membrane matrix (optional)
-
Sterile phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Preparation:
-
Culture SW480 cells under appropriate conditions to enrich for cancer stem cells.
-
On the day of injection, harvest the cells and perform a cell count using a hemocytometer and trypan blue to ensure high viability (>95%).
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 1 x 10^5 SW480 CSCs (in 100 µL of PBS, optionally mixed with 100 µL of Matrigel) subcutaneously into the flank of each mouse.[2]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.
-
Begin treatment when tumors have established, for example, starting on day 10 post-implantation.[2]
-
-
Dosing and Monitoring:
-
Administer this compound (10 mg/kg) or vehicle control (50% PEG300 in water) intraperitoneally daily for the duration of the study (e.g., 20 days).[2]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice at the end of the study or when tumors reach the maximum size allowed by IACUC protocols.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., flash-freeze in liquid nitrogen for western blotting or fix in formalin for immunohistochemistry).
-
Western Blot for p-STAT3 Inhibition
Protocol:
-
Homogenize a portion of the collected tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT3 signal.
These protocols provide a general framework. Researchers should adapt them based on their specific experimental needs and in accordance with their institutional guidelines for animal care and use.
References
Application Notes for SH-4-54 in Cell Culture
Introduction
SH-4-54 is a potent, small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1][2] It functions by binding to the highly conserved SH2 domain of these proteins, a critical site for their activation via phosphorylation.[3][4] By blocking the SH2 domain, this compound prevents STAT3/STAT5 phosphorylation (notably at tyrosine 705 for STAT3), subsequent dimerization, nuclear translocation, and transcriptional activity.[3][5] This mechanism effectively suppresses the expression of downstream target genes involved in cell proliferation, survival, and invasion, such as c-Myc, Cyclin D1, and Bcl-xL.[3][5]
Due to the frequent aberrant activation of the STAT3 signaling pathway in various malignancies, this compound has emerged as a valuable tool in cancer research. It has demonstrated significant anti-tumor activity in a range of cancer types, including glioblastoma, colorectal cancer, breast cancer, and multiple myeloma.[3][4][6] Notably, it shows selective cytotoxicity against cancer cells, particularly cancer stem cells, while exhibiting minimal toxicity towards normal, non-malignant cells like human fetal astrocytes.[1][3][7]
These notes provide comprehensive data and protocols for utilizing this compound in cell culture experiments to study STAT3/STAT5 signaling and its therapeutic potential.
Data Presentation
Binding Affinity and Solubility
The binding affinity of this compound to its primary targets and its solubility in common laboratory solvents are summarized below.
| Parameter | Target | Value | Solvent | Solubility |
| Binding Affinity (KD) | STAT3 | 300 nM[1][2][7] | DMSO | ≥ 30 mg/mL[6][7] |
| STAT5 | 464 nM[1][2][7] | DMF | 30 mg/mL[6] | |
| Ethanol | ≥ 20 mg/mL[6][7] |
Note: It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as the solvent is hygroscopic, which can reduce compound solubility.[1]
In Vitro Efficacy: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in a variety of human cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time | IC₅₀ Value |
| Brain Tumor Stem Cells | Glioblastoma | Cell Viability | 72 hours | 42 nM - 530 nM |
| 127EF | Glioblastoma | Alamar Blue | 3 days | 0.066 µM[1] |
| 30M | Glioblastoma | Alamar Blue | 3 days | 0.1 µM[1] |
| 84EF | Glioblastoma | Alamar Blue | 3 days | 0.102 µM[1] |
| Colorectal Cancer | ||||
| SW480 | Colorectal | CCK-8 | 24 hours | 6.751 µM[3] |
| LoVo | Colorectal | CCK-8 | 24 hours | 5.151 µM[3] |
| Gastric Cancer | ||||
| AGS | Gastric | CCK-8 | 72 hours | 5.42 µM[2] |
| MGC-803 | Gastric | CCK-8 | 72 hours | 8.51 µM[2] |
| Other | ||||
| H9c2 | Rat Myoblast | CCK-8 | 72 hours | 10.2 µM[2] |
| Multiple Myeloma Lines | Multiple Myeloma | MTT | Not Specified | < 10 µM (for 10/15 lines)[4] |
| Various Cancer Lines | Glioma, Breast, Prostate | Cell Growth | Not Specified | 1 - 7.4 µM[6] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound inhibits the JAK/STAT signaling pathway. Upon cytokine or growth factor stimulation, Janus kinases (JAKs) phosphorylate the cytoplasmic tails of receptors, creating docking sites for STAT proteins. This compound binds to the SH2 domain of STAT3/STAT5, preventing their recruitment and phosphorylation by JAKs, thereby inhibiting all downstream signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstract C246: this compound, a novel small-molecule inhibitor of STAT3, demonstrates significant anti-tumor activity against multiple myeloma. | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | STAT | TargetMol [targetmol.com]
Application Notes and Protocols for SH-4-54
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and storage of SH-4-54, a potent dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Properties of this compound
This compound is a cell-permeable, small molecule that targets the SH2 domain of STAT3 and STAT5, preventing their phosphorylation and subsequent activation.[1][2] This inhibition disrupts the downstream signaling pathways involved in cell proliferation, survival, and differentiation, making it a valuable tool for cancer research and drug development.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₇F₅N₂O₅S | [4] |
| Molecular Weight | 610.6 g/mol | [4] |
| Appearance | Crystalline solid / White powder | [4][5] |
| Purity | ≥98% | [4] |
| Binding Affinity (KD) | STAT3: 300 nM, STAT5: 464 nM | [3][6] |
Application Notes
Mechanism of Action
This compound functions by binding to the SH2 domains of STAT3 and STAT5.[1][2] This binding event physically obstructs the phosphorylation of critical tyrosine residues (like Y705 on STAT3) by upstream kinases such as Janus kinases (JAKs).[1] Without phosphorylation, STAT proteins cannot dimerize, translocate to the nucleus, or bind to DNA to initiate the transcription of target genes. This targeted inhibition effectively blocks the IL-6/JAK2/STAT3 signaling pathway, which is often constitutively active in many cancers.[1]
In Vitro Applications
This compound demonstrates potent cytotoxic effects against various cancer cell lines, particularly those with constitutively active STAT3, such as glioblastoma, breast cancer, and colorectal cancer.[1][4][7] It is effective in suppressing STAT3 phosphorylation and its downstream transcriptional targets at nanomolar concentrations.[3] Typical working concentrations for in vitro assays range from the low nanomolar to low micromolar range (e.g., 10 nM to 10 µM).[1]
In Vivo Applications
In animal models, this compound has shown the ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[3][7] It has been shown to suppress tumor growth and inhibit pSTAT3 in xenograft models.[7][8] A common dosage for intraperitoneal (i.p.) injection in mice is 10 mg/kg.[8] For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[3]
Experimental Protocols
Reagent Preparation
1. Equipment and Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (anhydrous)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
2. Solubility Data: The solubility of this compound can vary slightly between batches. The following table provides solubility data from various suppliers. It is recommended to use fresh, anhydrous DMSO as absorbed moisture can decrease solubility.[6]
| Solvent | Concentration | Reference |
| DMSO | 30 - 100 mg/mL (49.13 - 163.77 mM) | [4][5][6][8] |
| Ethanol | 20 - 47 mg/mL (32.75 - 76.97 mM) | [4][8] |
| DMF | 30 mg/mL (49.13 mM) | [4] |
| Water | Insoluble (<1 mg/mL) | [8] |
3. Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.11 mg of this compound (Molecular Weight = 610.6 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For 6.11 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes to aid dissolution.[8]
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes.[6]
Storage and Stability
Proper storage is critical to maintain the biological activity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | ≥ 3-4 years | [4][6][8] |
| Stock Solution (in DMSO) | -80°C | 1-2 years | [3][6][8] |
| -20°C | 1 month - 1 year | [3][6] |
Important Considerations:
-
Protect the compound from light.
-
Always use fresh, anhydrous solvents for preparing solutions.
-
For in vivo studies, prepare fresh dilutions from the stock solution on the day of the experiment.[3] A formulation for intraperitoneal injection can be prepared using a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[8]
References
- 1. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. STAT3/STAT5 Dual Inhibitor, this compound | 1456632-40-8 [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | STAT | TargetMol [targetmol.com]
Application Notes and Protocols for SH-4-54 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
SH-4-54 is a potent small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1][2] It functions by binding to the SH2 domain of these proteins, which is crucial for their activation and dimerization.[3] The STAT3 signaling pathway is frequently overactive in a variety of human cancers, including glioblastoma and colorectal cancer, and is associated with tumor proliferation, survival, and chemoresistance.[4][5] this compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting STAT3 phosphorylation and its downstream transcriptional targets.[1][4] Notably, it has shown the ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma.[2] These application notes provide detailed protocols for utilizing this compound in in vitro cytotoxicity assays and in vivo xenograft models to evaluate its therapeutic efficacy.
Mechanism of Action of this compound
This compound is a rationally designed small molecule that mimics the native phosphopeptide binding sequence of the STAT3 SH2 domain.[3] This competitive inhibition prevents the phosphorylation of STAT3 at the Y705 residue, a critical step for its activation.[5] Consequently, the formation of transcriptionally active STAT3:STAT3 homodimers is disrupted.[3] This leads to the downregulation of STAT3 target genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin, Bcl-2), and stemness (e.g., Nanog, CD44).[4][5][6] this compound also inhibits STAT5, which can be relevant in certain cancer types like Chronic Myeloid Leukemia.[7]
Caption: this compound inhibits the STAT3 signaling pathway.
Data Presentation
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Target | Value | Cell Line(s) | Assay Type | Reference |
| KD | STAT3 | 300 nM | N/A | Surface Plasmon Resonance | [1][2][3] |
| STAT5 | 464 nM | N/A | Surface Plasmon Resonance | [1][2] | |
| IC50 | STAT3 DNA Binding | 4.7 µM | N/A | DNA Binding Assay | [6] |
| Cell Viability | 0.066 µM | 127EF (Glioblastoma) | Alamar Blue Assay (3 days) | [1] | |
| Cell Viability | 0.1 µM | 30M (Glioblastoma) | Alamar Blue Assay (3 days) | [1] | |
| Cell Viability | 0.102 µM | 84EF (Glioblastoma) | Alamar Blue Assay (3 days) | [1] | |
| Cell Viability | 1 - 7.4 µM | Various Glioma | Not Specified | [6] | |
| Cell Viability | 3.8 - 4.5 µM | Various Breast Cancer | Not Specified | [6] | |
| Cell Viability | 5.3 - 5.8 µM | Various Prostate Cancer | Not Specified | [6] | |
| Cell Viability | < 10 µM | 10/15 Multiple Myeloma | MTT Assay | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Key Findings | Reference |
| Glioblastoma | BT73 | Orthotopic Xenograft (Mice) | 10 mg/kg, i.p. | Potently suppressed tumor growth, inhibited pSTAT3, BBB permeability confirmed. | [1][5] |
| Glioblastoma | U251MG | Xenograft (Mice) | 3 mg/kg/day | Inhibited tumor growth. | [6] |
| Breast Cancer | MDA-MB-231 | Xenograft (Mice) | 3 mg/kg/day | Inhibited tumor growth. | [6] |
| Colorectal Cancer | SW480 (CSCs) | Subcutaneous Xenograft (Nude Mice) | Not specified in abstract | Inhibited tumor growth and Ki67 staining. | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Alamar Blue Assay
This protocol is adapted from studies on glioblastoma brain tumor stem cells (BTSCs).[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma BTSCs)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
96-well plates
-
Accumax or other cell dissociation reagent
-
Alamar Blue reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and dissociate cells (e.g., BTSC spheres) into a single-cell suspension using Accumax.[1]
-
Count the cells and determine viability.
-
Seed 1,500 - 3,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[1]
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach or recover.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 10 nM to 25 µM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate drug dilution (or vehicle).
-
Incubate the plate for the desired time period (e.g., 72 hours).[1]
-
-
Viability Assessment:
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Orthotopic Glioblastoma Xenograft Model
This protocol is based on the successful application of this compound in a glioblastoma xenograft model.[1][5]
Objective: To evaluate the in vivo efficacy of this compound in reducing tumor growth in an orthotopic brain tumor model.
Caption: Experimental workflow for a xenograft study using this compound.
Materials:
-
NOD-SCID mice (or other appropriate immunocompromised strain)
-
Glioblastoma cell line (e.g., BT73)[5]
-
Sterile PBS and/or appropriate cell suspension buffer
-
This compound
-
Vehicle for dissolving this compound (e.g., DMSO, saline, PEG)
-
Stereotactic frame for intracranial injections
-
Anesthetics (e.g., isoflurane)
-
Calipers for subcutaneous models, or imaging system (bioluminescence, MRI) for orthotopic models
-
Standard animal care and surgical supplies
Procedure:
-
Animal Acclimatization and Ethics:
-
Acclimatize animals for at least one week before the experiment.
-
All procedures must be approved by the institution's Animal Care and Use Committee, following guidelines such as those from the National Institutes of Health.[4]
-
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Wash cells with sterile, serum-free medium or PBS.
-
Resuspend cells to a final concentration for injection (e.g., 1 x 105 cells in 2-5 µL for intracranial injection).[5] Keep cells on ice.
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Inject the cell suspension into the desired brain region (e.g., striatum) over several minutes.
-
Slowly withdraw the needle and suture the incision.
-
Provide post-operative care, including analgesics.
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to establish. This can be monitored by the onset of neurological symptoms or through non-invasive imaging.
-
Once tumors are established, randomly assign mice to treatment groups (e.g., Vehicle control, this compound 10 mg/kg).
-
-
Drug Administration:
-
Prepare the this compound formulation. Note: Solubility can be a challenge; test formulations for stability and tolerability. A common solvent is DMSO, which may need to be diluted in other vehicles like PEG or corn oil for in vivo use.
-
Administer this compound via the desired route. Intraperitoneal (i.p.) injection has been shown to be effective.[1]
-
Treat animals according to the planned schedule (e.g., daily, every other day).
-
-
Monitoring and Data Collection:
-
Measure animal body weight 2-3 times per week as a general measure of toxicity.[4]
-
Monitor tumor growth. For subcutaneous models, measure tumor dimensions with calipers and calculate volume (e.g., Volume = 0.5 x Length x Width2). For orthotopic models, use bioluminescence or MRI imaging.
-
Observe animals daily for any clinical signs of distress or toxicity. Establish humane endpoints for euthanasia (e.g., >20% body weight loss, significant tumor burden, or severe clinical signs).[4]
-
-
Endpoint and Tissue Analysis:
-
At the end of the study, euthanize the animals.
-
Excise tumors and measure their final weight and volume.
-
Fix a portion of the tumor in formalin for paraffin embedding and subsequent immunohistochemistry (IHC) analysis.
-
Flash-freeze another portion for protein (Western blot) or RNA analysis.
-
Perform IHC staining for key biomarkers such as pSTAT3 (to confirm target engagement), Ki-67 (proliferation), and cleaved caspase-3 (apoptosis).[4]
-
Data Analysis:
-
Generate tumor growth curves by plotting the mean tumor volume ± SEM for each group over time.
-
Compare the final tumor volumes and weights between the control and treatment groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Analyze body weight data to assess treatment-related toxicity.
-
Quantify IHC staining to compare protein expression levels between groups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SH-4-54 in the Immunoprecipitation of STAT3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and survival. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, including cancer, making it a key target for therapeutic intervention. SH-4-54 is a potent, cell-permeable small molecule inhibitor that targets the SH2 domain of STAT3, thereby preventing its phosphorylation, dimerization, and downstream transcriptional activity.[1][2] Beyond its established role as an inhibitor, the high affinity and specificity of this compound for STAT3 present an opportunity for its use as a novel affinity reagent for the immunoprecipitation (IP) and pull-down of STAT3 protein from complex biological mixtures. This application note provides a comprehensive overview, quantitative data, and detailed protocols for the utilization of this compound in STAT3 immunoprecipitation.
Quantitative Data Summary
The efficacy of this compound as a STAT3-targeting molecule is supported by robust quantitative data. These values are critical for understanding the interaction and for designing effective immunoprecipitation experiments.
| Parameter | Value | Target Protein(s) | Method | Reference |
| Dissociation Constant (KD) | 300 nM | STAT3 | Surface Plasmon Resonance (SPR) | [3][4][5][6] |
| Dissociation Constant (KD) | 464 nM | STAT5 | Surface Plasmon Resonance (SPR) | [3][4][5][6] |
| IC50 (STAT3 DNA binding) | 4.7 µM | STAT3 | Electrophoretic Mobility Shift Assay (EMSA) | [7] |
| IC50 (Cell Viability) | 42 - 530 nM | Glioblastoma Brain Tumor Stem Cells (BTSCs) | AlamarBlue Assay | [8] |
Signaling Pathway and Mechanism of Action
This compound functions by directly binding to the SH2 domain of STAT3. The SH2 domain is crucial for the recruitment of STAT3 to activated cytokine and growth factor receptors, as well as for the subsequent dimerization of phosphorylated STAT3 monomers. By occupying the SH2 domain, this compound effectively blocks these critical activation steps.
Figure 1: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The use of a small molecule for immunoprecipitation requires its immobilization on a solid support. The following protocols outline a proposed method for conjugating this compound to beads and a subsequent procedure for the immunoprecipitation of STAT3.
Protocol 1: Immobilization of this compound on Amine-Reactive Beads
This protocol describes a general strategy for the covalent coupling of this compound to N-hydroxysuccinimide (NHS)-activated sepharose or magnetic beads. This method requires a derivative of this compound with a free amine group for conjugation. As the commercially available this compound does not possess a suitable functional group for direct conjugation, chemical modification by a skilled medicinal chemist would be required to introduce a linker with a terminal amine.
Materials:
-
NHS-activated Sepharose or Magnetic Beads
-
This compound with an amine-linker (custom synthesis required)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: 1 M NaCl
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide
Procedure:
-
Bead Preparation: Resuspend the NHS-activated beads in 1 mM ice-cold HCl. Wash the beads twice with coupling buffer.
-
Ligand Preparation: Dissolve the amine-modified this compound in the coupling buffer at a concentration of 1-5 mg/mL.
-
Coupling Reaction: Immediately add the this compound solution to the prepared beads. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Blocking: Pellet the beads by centrifugation and remove the supernatant. Add the blocking buffer and incubate for 2 hours at room temperature to block any unreacted NHS groups.
-
Washing: Wash the beads extensively to remove non-covalently bound ligand. Perform alternating washes with the coupling buffer and wash buffer (3-5 cycles).
-
Storage: Resuspend the this compound-conjugated beads in storage buffer and store at 4°C.
Figure 2: Workflow for the immobilization of this compound.
Protocol 2: Immunoprecipitation of STAT3 using this compound Conjugated Beads
This protocol details the use of this compound conjugated beads to isolate STAT3 from cell lysates.
Materials:
-
This compound Conjugated Beads (from Protocol 1)
-
Cell lysate containing STAT3
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100)
-
Elution Buffer:
-
Option 1 (Competitive Elution): Wash buffer containing a high concentration of free this compound (e.g., 100 µM - 1 mM).
-
Option 2 (Denaturing Elution): 2x Laemmli sample buffer.
-
-
Control Beads (e.g., beads conjugated with a non-binding small molecule or unconjugated, blocked beads)
Procedure:
-
Cell Lysis: Prepare cell lysates according to standard protocols. Ensure complete lysis and clarify the lysate by centrifugation.
-
Pre-clearing (Optional but Recommended): Incubate the cell lysate with control beads for 1 hour at 4°C to reduce non-specific binding.
-
Binding: Add the this compound conjugated beads to the pre-cleared lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution:
-
Competitive Elution: Resuspend the beads in elution buffer containing free this compound and incubate for 30-60 minutes at 4°C. Pellet the beads and collect the supernatant containing the eluted STAT3.
-
Denaturing Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes. The eluted proteins will be ready for SDS-PAGE analysis.
-
-
Analysis: Analyze the eluted proteins by Western blotting using a STAT3-specific antibody to confirm successful immunoprecipitation.
Figure 3: Experimental workflow for STAT3 immunoprecipitation.
Troubleshooting and Considerations
-
Efficacy of Immobilization: The success of the immunoprecipitation is highly dependent on the successful conjugation of an active form of this compound to the beads. The chemical modification of this compound should be carefully designed to avoid disrupting its STAT3 binding site.
-
Non-specific Binding: To minimize non-specific binding, pre-clearing the lysate and optimizing the number and stringency of washes are crucial. Including a control with beads conjugated to a non-binding molecule is essential to identify proteins that bind non-specifically to the beads or linker.
-
Elution Conditions: Competitive elution with free this compound is the preferred method for obtaining native STAT3 for downstream functional assays. However, this may require high concentrations of the free compound. Denaturing elution is simpler and suitable for subsequent analysis by SDS-PAGE and Western blotting.
-
STAT5 Co-precipitation: Given that this compound also binds to STAT5, albeit with a slightly lower affinity, co-immunoprecipitation of STAT5 along with STAT3 is possible.[3][4][5][6] This should be considered when analyzing the results, and specific antibodies should be used to distinguish between STAT3 and STAT5 in the eluate.
Conclusion
This compound is a valuable tool for studying STAT3 signaling. Its high affinity and specificity for STAT3 make it a promising candidate for development into a reagent for immunoprecipitation. The protocols provided herein offer a framework for the immobilization of this compound and its application in the affinity-based isolation of STAT3. While requiring initial chemical modification of the compound, this approach offers a novel and powerful method for enriching STAT3 from complex biological samples, enabling further investigation into its interacting partners and post-translational modifications.
References
- 1. Affinity Purification Protocol Starting with a Small Molecule as Bait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. conductscience.com [conductscience.com]
- 8. Profiling of Small Molecules by Chemical Proteomics. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
Application Notes and Protocols for SH-4-54 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-4-54 is a potent small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5 proteins. By binding to the SH2 domain of these transcription factors, this compound effectively blocks their phosphorylation, subsequent dimerization, and nuclear translocation, leading to the downregulation of target genes involved in cell proliferation, survival, and angiogenesis. Aberrant STAT3 signaling is a hallmark of numerous malignancies and is often associated with therapeutic resistance. These application notes provide a comprehensive overview of the preclinical data on this compound in combination with various anticancer agents, offering detailed protocols for researchers to investigate its synergistic potential.
Data Presentation
The following tables summarize the quantitative data available for this compound as a single agent and in combination with other cancer drugs.
Table 1: Single-Agent Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | 6.751 ± 0.821 | [1] |
| LoVo | Colorectal Cancer | 5.151 ± 0.551 | [1] |
| K562 | Chronic Myeloid Leukemia | ~10-20 (concentration-dependent) | [2][3][4] |
| K562R (Imatinib-resistant) | Chronic Myeloid Leukemia | ~10-20 (concentration-dependent) | [2][3][4] |
Table 2: Combination Activity of this compound with Other Anticancer Drugs
| Combination Drug | Cancer Type | Cell Line | Effect | Quantitative Data | Reference |
| Oxaliplatin | Colorectal Cancer | SW480, LoVo | Increased Chemosensitivity | This compound significantly increased oxaliplatin-induced apoptosis. Specific IC50 values for the combination were not provided in the study. | [1] |
| Imatinib | Chronic Myeloid Leukemia | K562, K562R | Overcomes Resistance | This compound demonstrated a cytotoxic effect on imatinib-resistant K562R cells, suggesting it can overcome resistance. Specific combination IC50s or combination indices were not detailed. | [2][4][5] |
| Temozolomide | Glioblastoma | TMZ-resistant GBM cells | Effective in Resistant Cells | This compound was shown to be toxic to temozolomide-resistant glioblastoma cells. Quantitative data on the combination's synergistic effects are not available. | [6] |
| Doxorubicin | Not Available | Not Available | Data Not Available | No studies specifically combining this compound and doxorubicin were identified in the literature search. |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway and Mechanism of this compound Action
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Drug Combination Studies
Caption: General workflow for in vitro drug combination screening.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other drugs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SW480, LoVo, K562, K562R)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Oxaliplatin, Imatinib; stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of this compound and 50 µL of the combination drug at various concentration ratios. Include vehicle control (DMSO) wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
If using MTT, aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values for each treatment condition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with other anticancer drugs.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, the combination drug, or their combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Synergy Analysis (Chou-Talalay Method)
Objective: To quantitatively determine the nature of the interaction between this compound and a combination drug (synergism, additivity, or antagonism).
Methodology:
-
Perform cell viability assays with a range of concentrations for each drug individually and in combination at a constant ratio.
-
Use the CompuSyn software or a similar program to analyze the dose-response data.
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
-
The software can also generate isobolograms for graphical representation of the drug interaction.
Conclusion
This compound demonstrates significant potential as a combination therapy partner, particularly in overcoming resistance to established anticancer drugs. The provided protocols offer a framework for researchers to further explore and quantify the synergistic effects of this compound with a variety of chemotherapeutic and targeted agents. Further investigation is warranted to elucidate the full therapeutic potential of this compound in combination regimens for various cancer types.
References
- 1. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT3 inhibition induced temozolomide-resistant glioblastoma apoptosis via triggering mitochondrial STAT3 translocation and respiratory chain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SH-4-54 Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-4-54 is a potent, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2][3][4] It functions by targeting the SH2 domain of these proteins, preventing their phosphorylation and subsequent dimerization, which is crucial for their activity as transcription factors.[5][6][7] Aberrant STAT3 signaling is a hallmark of numerous cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[5][8] By inhibiting STAT3/5, this compound effectively suppresses the expression of downstream anti-apoptotic genes such as Bcl-xL and Mcl-1, and cell cycle regulators like Cyclin D1, ultimately leading to the induction of apoptosis in cancer cells.[4][5][8] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in inducing and evaluating apoptosis in cancer cell lines.
Mechanism of Action
This compound is a non-phosphorylated, salicylic-to-benzoic acid-substituted analog that directly binds to the SH2 domains of STAT3 and STAT5. This binding competitively inhibits the docking of phosphotyrosine-containing peptides, thereby preventing the activation and dimerization of STAT3 and STAT5.[6][9] The inhibition of STAT3 phosphorylation at tyrosine 705 (Y705) is a key event, while phosphorylation at serine 727 (S727) is not affected.[4] This blockade of the JAK/STAT signaling pathway leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, culminating in cell cycle arrest and apoptosis.[5][8]
Data Presentation
Binding Affinity and Inhibitory Concentrations
The following table summarizes the binding affinities and effective concentrations of this compound against its primary targets and various cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| Kd | STAT3 | 300 nM | [1][2][3][4] |
| STAT5 | 464 nM | [1][2][3][4] | |
| IC50 | STAT3 (homodimer DNA binding) | 4.7 µM | [3][10] |
| Glioblastoma Brain Tumor Stem Cells (BTSCs) | 42 - 530 nM | ||
| Human Glioblastoma Cell Line (127EF) | 0.066 µM | [1] | |
| Human Glioblastoma Cell Line (30M) | 0.1 µM | [1] | |
| Human Glioblastoma Cell Line (84EF) | 0.102 µM | [1] | |
| Glioma Cell Lines (constitutively active STAT3) | 1 - 7.4 µM | [10] | |
| Breast Cancer Cell Lines (constitutively active STAT3) | 3.8 - 4.5 µM | [10] | |
| Prostate Cancer Cell Lines (constitutively active STAT3) | 5.3 - 5.8 µM | [10] | |
| Human Gastric Adenocarcinoma (AGS) | 5.42 µM | [2] | |
| Rat Cardiomyoblast (H9c2) | 10.2 µM | [2] | |
| Human Gastric Cancer (MGC-803) | 8.51 µM | [2] |
In Vivo Efficacy
This table outlines the dosage and effects of this compound in preclinical animal models.
| Animal Model | Cancer Type | Dosage | Effects | Reference |
| Mice (orthotopic xenograft) | Glioblastoma (BT73) | 10 mg/kg i.p. | Suppressed tumor growth, inhibited pSTAT3 | [1][11] |
| Mice (xenograft) | Glioma (U251MG) | 3 mg/kg per day | Inhibited tumor growth | [3][10] |
| Mice (xenograft) | Breast Cancer (MDA-MB-231) | 3 mg/kg per day | Inhibited tumor growth | [3][10] |
| Nude Mice (subcutaneous injection) | Colorectal Cancer Stem Cells (SW480 derived) | 10 mg/kg i.p. for 20 days | Inhibited tumor formation | [5] |
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/Alamar Blue)
This protocol determines the cytotoxic effects of this compound on cancer cells and allows for the calculation of the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
CCK-8 or Alamar Blue reagent
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium.[5] Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][2][5]
-
Reagent Addition: Add 10 µL of CCK-8 or Alamar Blue reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or fluorescence (Ex/Em: 560/590 nm) for Alamar Blue using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Propidium Iodide (PI) staining solution
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and resuspend the pellet in 1X Annexin-binding buffer.[12]
-
Cell Staining: Adjust the cell density to ~1 x 106 cells/mL in 1X Annexin-binding buffer.[12] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.[12][13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.[12] Keep the samples on ice and analyze by flow cytometry as soon as possible.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Annexin V-FITC will be detected in the green channel (FL1) and PI in the red channel (FL2/FL3).
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway following this compound treatment.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bcl-xL, STAT3, p-STAT3 (Y705), and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and a decrease in p-STAT3 and anti-apoptotic Bcl-2 family proteins are indicative of this compound-induced apoptosis.[14]
Conclusion
This compound is a valuable research tool for investigating the role of the STAT3/5 signaling pathway in cancer and for exploring its potential as a therapeutic agent. The protocols provided herein offer a standardized approach to studying the apoptotic effects of this compound in a laboratory setting. Careful execution of these experiments will yield reproducible and reliable data, contributing to a better understanding of the anti-cancer properties of this promising inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | STAT | TargetMol [targetmol.com]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing SH-4-54 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-4-54 is a potent, cell-permeable, dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1] It targets the SH2 domains of STAT3 and STAT5 with high affinity, demonstrating KD values of 300 nM and 464 nM, respectively.[2][3] By blocking the SH2 domain, this compound prevents the phosphorylation and activation of STAT3, disrupting the transcriptionally active STAT3:STAT3 dimerization.[4][5] Aberrant STAT3 signaling is a key driver in the pathogenesis of various malignancies, including glioblastoma (GBM).[6] For therapeutic agents targeting central nervous system (CNS) diseases like GBM, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. Preclinical studies have demonstrated that this compound exhibits BBB permeability and effectively suppresses tumor growth in orthotopic glioma models, making it a promising candidate for the treatment of brain tumors.[2][3]
These application notes provide a summary of the known quantitative data regarding the BBB penetration of this compound and detailed protocols for its assessment.
Data Presentation
The following table summarizes the available quantitative data on the blood-brain barrier penetration of this compound in a murine model.
| Compound | Dose | Route of Administration | Time Post-Dosing | Brain Concentration | Species | Reference |
| This compound | 10 mg/kg | Intraperitoneal (i.p.) | 30 minutes | 313 nM | Mouse | [1] |
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's action and the process of evaluating its BBB penetration, the following diagrams are provided.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the blood-brain barrier penetration of a small molecule inhibitor like this compound.
Protocol 1: In Vivo Pharmacokinetic Study and Brain Distribution in Mice
Objective: To determine the concentration of this compound in the brain and plasma at a specific time point after systemic administration to assess its BBB penetration.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Male CD-1 mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Anesthesia (e.g., isoflurane)
-
Cardiovascular perfusion equipment with saline
-
Surgical tools for brain extraction
-
Homogenizer
-
Microcentrifuge tubes
-
LC-MS/MS system
-
Internal standard for LC-MS/MS analysis
-
Solvents for extraction (e.g., acetonitrile)
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions for at least one week prior to the experiment with ad libitum access to food and water.
-
This compound Formulation: Prepare a formulation of this compound in a suitable vehicle (e.g., 10% DMSO in corn oil) to achieve the desired concentration for a 10 mg/kg dose.
-
Administration: Administer this compound to the mice via intraperitoneal injection at a dose of 10 mg/kg.
-
Timed Euthanasia: At the designated time point (e.g., 30 minutes post-administration), euthanize the mice using an approved method, such as CO2 asphyxiation followed by cervical dislocation.
-
Blood Collection: Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Brain Perfusion and Collection: Perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Carefully dissect the brain, weigh it, and snap-freeze it in liquid nitrogen. Store brain samples at -80°C.
-
Brain Tissue Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Sample Preparation (Protein Precipitation):
-
For plasma and brain homogenate samples, add a known amount of internal standard.
-
Add three volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound.
-
Analyze the prepared samples to determine the concentration of this compound in both plasma and brain tissue.
-
-
Data Analysis:
-
Calculate the brain concentration of this compound (e.g., in ng/g of tissue) and the plasma concentration (e.g., in ng/mL).
-
Convert the brain tissue concentration to molarity (nM) for comparison with in vitro data.
-
Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration in the brain by the concentration in the plasma.
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane that mimics the BBB.
Materials:
-
This compound
-
PAMPA plate system (e.g., from Millipore or Corning)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Porcine brain lipid extract
-
Dodecane
-
Control compounds with known BBB permeability (high and low)
-
Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in PBS (with a small percentage of DMSO if necessary for solubility) to a known concentration (e.g., 100 µM).
-
Coating the Donor Plate: Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane.
-
Assembling the PAMPA Sandwich:
-
Add the this compound solution and control compounds to the wells of the donor plate.
-
Fill the wells of the acceptor plate with PBS.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculation of Permeability: Calculate the effective permeability (Pe) of this compound using the following equation:
-
Pe = [ -ln(1 - CA(t)/Cequilibrium) ] / ( A * (1/VD + 1/VA) * t )
-
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.
-
-
Data Interpretation: Compare the Pe value of this compound to those of the control compounds to classify its potential for passive BBB penetration.
Conclusion
The available data indicates that this compound can penetrate the blood-brain barrier in mice, achieving a significant concentration in the brain shortly after systemic administration. This characteristic is essential for its therapeutic potential against glioblastoma. The provided protocols offer standardized methods for researchers to independently verify and further characterize the BBB penetration of this compound or similar small-molecule inhibitors. A thorough understanding of a compound's neuropharmacokinetics is crucial for the successful development of novel therapies for central nervous system disorders.
References
- 1. STAT3/STAT5 Dual Inhibitor, this compound | 1456632-40-8 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SH-4-54 in the Study of STAT5 in Hematological Malignancies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in cell proliferation, differentiation, and apoptosis.[1][2] In many hematological malignancies, such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), the Janus kinase (JAK)-STAT pathway is constitutively activated, leading to persistent STAT5 signaling that drives cancer cell survival and growth.[1][3][4] STAT5 activation is considered a key event in the pathogenesis of these diseases, making it an important therapeutic and research target.[1][5]
SH-4-54 is a potent, cell-permeable small molecule inhibitor that targets the SH2 domains of both STAT3 and STAT5.[6] By binding to these domains, this compound prevents STAT protein dimerization, nuclear translocation, and subsequent transcriptional activity.[7] This targeted inhibition makes this compound a valuable tool for investigating the role of STAT5 signaling in cancer progression and for evaluating novel therapeutic strategies against hematological malignancies.[8] These notes provide detailed protocols for using this compound to study its effects on cell viability, apoptosis, and STAT5 phosphorylation in hematological cancer cell lines.
Mechanism of Action of this compound
This compound functions as a dual inhibitor of STAT3 and STAT5. Its primary mechanism involves binding to the SH2 domain, a structurally conserved region essential for the dimerization of activated STAT proteins.[6][7] In the canonical JAK-STAT pathway, cytokine signaling activates JAKs, which then phosphorylate STAT proteins on critical tyrosine residues.[2] These phosphorylated STATs (p-STATs) form homo- or heterodimers via reciprocal pTyr-SH2 domain interactions. These dimers then translocate to the nucleus to regulate gene expression. This compound competitively binds to the SH2 domain, physically obstructing the dimerization process and thereby inhibiting all downstream functions of STAT5.[7][8]
References
- 1. STAT5 and STAT5 Inhibitors in Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of STAT5 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT5 signaling in normal and pathologic hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Inhibition of STAT3/STAT5 in Treatment-Resistant Human Breast Cancer Cell Subtypes: Convergence on the ROS/SUMO Pathway and Its Effects on xCT Expression and System xc- Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for SH-4-54 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a complex inflammatory response within the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the brain, play a central role in initiating and propagating these inflammatory cascades. A key signaling pathway implicated in the activation of microglia and the subsequent production of pro-inflammatory mediators is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT3 being a pivotal transcription factor.[1]
SH-4-54 is a potent, cell-permeable, small-molecule inhibitor of STAT3 and STAT5. It functions by targeting the SH2 domain of these proteins, preventing their phosphorylation and subsequent activation.[2] Emerging research suggests that by inhibiting STAT3, this compound can effectively suppress neuroinflammatory responses, making it a valuable tool for studying the role of STAT3 in neuroinflammation and a potential therapeutic candidate for neurodegenerative disorders. These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects primarily through the inhibition of the STAT3 signaling pathway in microglia. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ), upstream kinases like JAK2 are activated, leading to the phosphorylation of STAT3 at tyrosine 705 (p-STAT3).[3][4] This phosphorylation event is crucial for the dimerization of STAT3, its translocation to the nucleus, and its binding to the promoters of target genes.[5]
By binding to the SH2 domain of STAT3, this compound prevents this critical phosphorylation step. This blockade of STAT3 activation leads to the downstream suppression of a wide array of pro-inflammatory genes, including those encoding for cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[4][5] The inhibition of STAT3 signaling ultimately results in a dampened microglial inflammatory response.
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that while data on its direct inhibitory effect on STAT3 phosphorylation is available, specific IC50 values for cytokine inhibition in neuroinflammatory models are not yet widely published.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) for STAT3 | 300 nM | Purified His-tagged STAT3 | [6] |
| Binding Affinity (KD) for STAT5 | 464 nM | Purified His-tagged STAT5 | [6] |
| IC50 for p-STAT3 (Y705) Inhibition | Nanomolar range | Glioblastoma Brain Cancer Stem Cells | [6] |
| Parameter | Value | Species/Model | Reference |
| Effective In Vivo Dose (Cancer Model) | 10 mg/kg (intraperitoneal injection) | Mouse (orthotopic glioma xenografts) | [7] |
| Suggested Dose Range (Neuroinflammation) | 5-20 mg/kg (i.p.) | Mouse (to be optimized) | N/A |
Experimental Protocols
In Vitro Microglia Activation Assay
This protocol describes the use of this compound to inhibit LPS-induced inflammatory responses in primary microglia or microglial cell lines (e.g., BV-2).
Materials:
-
Primary microglia or BV-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for TNF-α, IL-6, IL-1β; reagents for Western blotting for p-STAT3 and total STAT3)
Procedure:
-
Cell Culture: Plate primary microglia or BV-2 cells in 24-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.[8]
-
Pre-treatment with this compound: The following day, replace the medium with fresh DMEM containing the desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM). A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[9]
-
Incubation: Incubate the cells for the desired time period. For cytokine measurements in the supernatant, a 24-hour incubation is common.[10] For analysis of protein phosphorylation (p-STAT3), a shorter incubation of 30-60 minutes may be optimal.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis using ELISA or other immunoassays.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer for Western blot analysis of p-STAT3 and total STAT3.
-
-
Analysis:
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Perform Western blotting to determine the levels of p-STAT3 and total STAT3. Normalize p-STAT3 levels to total STAT3.
-
In Vivo LPS-Induced Neuroinflammation Model
This protocol outlines the use of this compound in a mouse model of acute neuroinflammation induced by intraperitoneal (i.p.) injection of LPS.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 dissolved in sterile saline
-
This compound dissolved in a suitable vehicle (e.g., DMSO and saline)
-
Anesthesia
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Reagents for tissue processing and analysis (e.g., ELISA kits, antibodies for immunohistochemistry)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound via intraperitoneal injection at a dose determined by optimization studies (a starting point could be 10 mg/kg, based on cancer models).[7] A vehicle control group should be included.
-
LPS Injection: One hour after this compound administration, inject mice intraperitoneally with LPS at a dose of 0.5 - 1 mg/kg to induce systemic inflammation and subsequent neuroinflammation.[11] A control group receiving saline should also be included.
-
Time Course: Euthanize mice at different time points after LPS injection (e.g., 6, 24, and 48 hours) to assess the inflammatory response.
-
Tissue Collection:
-
Blood: Collect blood via cardiac puncture for serum cytokine analysis.
-
Brain: Perfuse the animals with saline followed by 4% paraformaldehyde for immunohistochemistry, or with saline only for protein or RNA extraction. Dissect the brain and isolate specific regions like the hippocampus and cortex.
-
-
Analysis:
-
Cytokine Levels: Measure the levels of TNF-α, IL-6, and IL-1β in the serum and brain homogenates using ELISA.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess microglial activation (e.g., using Iba1 antibody) and p-STAT3 levels.
-
Western Blotting: Analyze brain homogenates for p-STAT3 and total STAT3 levels.
-
Visualizations
References
- 1. Simvastatin rescues memory and granule cell maturation through the Wnt/β-catenin signaling pathway in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting polarized phenotype of microglia via IL6/JAK2/STAT3 signaling to reduce NSCLC brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation and phosphorylation of STAT3 are involved in the responsiveness of microglia to beta amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 activation in microglia exacerbates hippocampal neuronal apoptosis in diabetic brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel role of STAT3 in microglia-dependent neuroinflammation after experimental subarachnoid haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signal transducers Stat1 and Stat3 and their novel target Jmjd3 drive the expression of inflammatory genes in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | STAT | TargetMol [targetmol.com]
- 8. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordinated Transcriptional Waves Define the Inflammatory Response of Primary Microglial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting SH-4-54 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for SH-4-54, a novel kinase inhibitor. These resources are intended for researchers, scientists, and drug development professionals to address common issues, particularly precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium?
A1: this compound has low aqueous solubility, which can lead to precipitation when a concentrated stock solution is diluted into an aqueous-based cell culture medium. Several factors can contribute to this issue:
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution (like DMSO) into an aqueous medium can cause the compound to crash out of solution.[1]
-
High Concentration: The final concentration of this compound in your medium may exceed its solubility limit.
-
Media Components: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.[2][3] For example, calcium salts are particularly prone to causing precipitation.[2][3]
-
pH and Temperature: The pH and temperature of your media can affect the solubility of this compound.[4][5] Temperature shifts are a primary cause of precipitation in cell culture.[3]
Q2: What is the recommended solvent for making this compound stock solutions?
A2: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[6] For most cell culture experiments, the final concentration of DMSO in the medium should be kept below 0.5% to avoid cytotoxicity.[7][8]
Q3: How can I prevent this compound from precipitating in my experiments?
A3: To prevent precipitation, consider the following strategies:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. You can do an intermediate dilution in a small volume of media or PBS before adding it to the final culture volume.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold media can decrease its solubility.
-
Increase Mixing: After adding this compound, gently swirl the flask or plate to ensure it is evenly distributed throughout the media.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound. It is crucial to determine the kinetic solubility of the compound in your specific experimental conditions.[4][9]
Q4: I saw precipitation after adding the this compound stock to my media. Can I still use it?
A4: It is not recommended to use media with visible precipitate. The formation of precipitate means the actual concentration of soluble this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[9] The precipitate can also be harmful to cells.[3] It is best to discard the media and prepare a fresh solution using the preventative measures described above.
Q5: Can I use sonication or warming to redissolve precipitated this compound?
A5: While gentle warming of the solution to 37°C and brief vortexing or sonication can sometimes help dissolve the compound, this should be done with caution.[10] Overheating can degrade the compound, and it may precipitate again once it returns to the incubator temperature. This is generally a temporary fix and does not address the underlying solubility issue.
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents and cell culture media. This data can guide the preparation of stock and working solutions.
| Solvent/Medium | Temperature | Maximum Solubility (Hypothetical Data) |
| DMSO | 25°C | 100 mM |
| Ethanol | 25°C | 25 mM |
| PBS (pH 7.4) | 25°C | 5 µM |
| DMEM + 10% FBS | 37°C | 15 µM |
| RPMI + 10% FBS | 37°C | 12 µM |
Experimental Protocols
Protocol: Kinetic Solubility Assay for this compound
This protocol outlines a method to determine the kinetic solubility of this compound in a specific aqueous buffer or cell culture medium using UV-Vis spectrophotometry.[4][11]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well UV-transparent microplate
-
Plate reader with UV-Vis capabilities
-
1.5 mL microcentrifuge tubes
-
Multichannel pipette
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO.
-
Transfer 2 µL of each dilution into the wells of the 96-well plate. Include DMSO-only wells as a blank.
-
Add 198 µL of your chosen aqueous buffer (e.g., PBS or cell culture medium) to each well. This will result in a 1:100 dilution of the DMSO stock.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the absorbance of each well at the λmax for this compound.
-
Identify the highest concentration that does not show visible precipitation and where the absorbance is linear. This concentration is the approximate kinetic solubility. For a more precise measurement, the samples can be filtered to remove any precipitate before reading the absorbance.[4]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting this compound precipitation.
Caption: A workflow diagram for troubleshooting this compound precipitation.
Hypothetical Signaling Pathway
This diagram illustrates the hypothetical mechanism of action for this compound, targeting the fictional "Kinase X" in a cancer-related signaling pathway.
Caption: this compound as an inhibitor of the hypothetical Kinase X pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 7. captivatebio.com [captivatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. enamine.net [enamine.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
SH-4-54 off-target effects in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the STAT3/STAT5 inhibitor, SH-4-54. The information is intended for scientists and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2] It is designed to block the SH2 domain of these proteins, which prevents their phosphorylation and subsequent dimerization, a critical step for their activation and translocation to the nucleus.[3]
Q2: Is this compound known to have significant off-target effects?
This compound is reported to be highly selective for STAT3 and STAT5. Several studies indicate that it has no discernible off-target effects at therapeutic doses.[1] A screening against a panel of 101 kinases showed much reduced or no affinity for other kinases.[4] Specifically, it exhibited little potency against the kinase activity of upstream kinases such as Akt1, Erk1, JAK1/2, and c-Src.[4]
Q3: What are the typical IC50 or KD values for this compound against its primary targets?
The binding affinities (KD) and inhibitory concentrations (IC50) of this compound can vary depending on the cell line and assay conditions. Below is a summary of reported values.
| Target | Parameter | Value | Assay |
| STAT3 | KD | 300 nM | Surface Plasmon Resonance (SPR) |
| STAT5 | KD | 464 nM | Surface Plasmon Resonance (SPR) |
| Cell Line | Parameter | Value | Assay |
| AGS | IC50 | 5.42 µM | CCK-8 |
| H9c2 | IC50 | 10.2 µM | Not Specified |
| MGC-803 | IC50 | 4.8 µM | Not Specified |
| SW480 | IC50 | 6.751 ± 0.821 µmol/L | CCK-8 |
| LoVo | IC50 | 5.151 ± 0.551 µmol/L | CCK-8 |
| 127EF (BTSC) | IC50 | 0.066 µM | Alamar Blue |
| 30M (BTSC) | IC50 | 0.1 µM | Alamar Blue |
| 84EF (BTSC) | IC50 | 0.102 µM | Alamar Blue |
BTSC: Brain Tumor Stem Cell[1][2][5]
Q4: I am observing unexpected phenotypes in my cell line after treatment with this compound. Could these be off-target effects?
While this compound is highly selective, it is crucial to differentiate between on-target and potential off-target effects. The inhibition of STAT3 and STAT5 can lead to a wide range of cellular outcomes, as they regulate genes involved in proliferation, survival, and differentiation.[6][7] An unexpected phenotype may still be a consequence of STAT3/5 inhibition in your specific cell model. Refer to the troubleshooting guide below for strategies to investigate this.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments with this compound, particularly when off-target effects are suspected.
Problem: Unexpected Cellular Phenotype or Toxicity
1. Confirm On-Target Activity:
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Western Blot: Verify the inhibition of STAT3 and STAT5 phosphorylation (p-STAT3 Tyr705 and p-STAT5 Tyr694) in your cell line at the concentrations of this compound you are using. A dose-dependent decrease in phosphorylation is expected.[6]
-
qRT-PCR: Analyze the expression of known STAT3/5 downstream target genes (e.g., c-Myc, Cyclin D1, Bcl-xL). A decrease in the mRNA levels of these genes would support on-target activity.
2. Rule Out Non-Specific Toxicity:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the IC50 in your cell line. Unexpected toxicity at very low concentrations could suggest off-target effects or high sensitivity of your cell line to STAT3/5 inhibition.
-
Control Compounds: Include a structurally unrelated STAT3/5 inhibitor as a positive control to see if it phenocopies the effects of this compound. A negative control compound that is structurally similar but inactive would also be informative, if available.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of STAT3 or STAT5 to see if it can reverse the observed phenotype.
3. Investigating Potential Off-Target Effects: If on-target activity is confirmed and the phenotype is still unexpected, consider the following advanced assays to investigate potential off-target interactions.
-
Kinome Profiling: A broad kinase screen (kinome scan) can identify potential off-target kinases that interact with this compound, especially at higher concentrations.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to assess the direct binding of this compound to potential off-target proteins in a cellular context.
-
Proteomics: Quantitative proteomics can provide an unbiased view of changes in the proteome upon this compound treatment, potentially revealing affected pathways unrelated to STAT3/5 signaling.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general framework for assessing the binding kinetics of this compound to purified STAT3 and STAT5 proteins.
-
Immobilization:
-
Binding Analysis:
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2]
-
Cell Viability (CCK-8) Assay
This protocol outlines a common method for determining the cytotoxic effects of this compound on a cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Assay:
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the phosphorylation of STAT3/5, preventing dimerization and nuclear translocation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. netascientific.com [netascientific.com]
- 5. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | STAT | TargetMol [targetmol.com]
Technical Support Center: SH-4-54 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the STAT3/5 inhibitor, SH-4-54, in in vivo experiments. The information is designed to address specific issues that may arise during experimentation, with a focus on its metabolic instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2][3] It functions by binding to the SH2 domain of STAT3 and STAT5, which prevents their phosphorylation and subsequent dimerization.[4] This blockade of activation inhibits the transcriptional activity of STAT3 and STAT5, leading to the downregulation of their target genes involved in cell proliferation, survival, and angiogenesis.[5]
Q2: What are the recommended in vivo starting doses and administration routes for this compound?
A2: Based on published studies, a common starting dose for this compound in mouse models is 10 mg/kg administered via intraperitoneal (i.p.) injection.[6] However, the optimal dose and route may vary depending on the animal model, tumor type, and experimental endpoint. It is recommended to perform dose-response studies to determine the most effective and well-tolerated dose for your specific model.
Q3: Does this compound cross the blood-brain barrier (BBB)?
A3: Yes, this compound has been reported to penetrate the blood-brain barrier in mice. Following a 10 mg/kg i.p. injection, a brain concentration of 313 nM was observed after 30 minutes.[7] This makes it a suitable candidate for in vivo studies targeting intracranial tumors or central nervous system disorders where STAT3/5 signaling is implicated.
Q4: What is the known in vitro potency of this compound?
A4: this compound exhibits potent inhibition of STAT3 and STAT5 with high binding affinities. The dissociation constants (Kd) have been reported to be approximately 300 nM for STAT3 and 464 nM for STAT5.[2] Its IC50 for inhibiting STAT3 DNA-binding activity is in the low micromolar range.[8]
Troubleshooting Guide: In Vivo Metabolic Instability
A key challenge in the in vivo application of this compound is its potential metabolic instability. While specific pharmacokinetic data such as half-life and clearance are not extensively published, its chemical structure suggests potential metabolic liabilities. This guide provides troubleshooting strategies for common issues that may arise due to rapid metabolism.
| Observed Issue | Potential Cause (Metabolic Instability) | Troubleshooting Suggestions |
| Lack of or reduced in vivo efficacy compared to in vitro potency. | Rapid metabolism and clearance of this compound leading to suboptimal drug exposure at the target site. | - Increase Dosing Frequency: Instead of a single daily dose, consider administering half the dose twice a day to maintain more consistent plasma and tumor concentrations. - Optimize Administration Route: While i.p. is common, explore other routes like subcutaneous (s.c.) or intravenous (i.v.) injection, which may alter the absorption and metabolic profile. - Co-administration with Metabolic Inhibitors: In exploratory studies, consider co-administration with broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to assess if inhibiting metabolism enhances efficacy. Note: This should be done with caution and appropriate controls. |
| High inter-animal variability in tumor response. | Differences in individual animal metabolism rates leading to varied drug exposure. | - Increase Group Size: A larger number of animals per group can help to statistically account for individual metabolic variations. - Pharmacokinetic Sub-study: If resources permit, conduct a small-scale pharmacokinetic study in a subset of your animals to measure plasma concentrations of this compound at different time points post-injection. This can help correlate drug exposure with therapeutic response. |
| Initial tumor response followed by rapid regrowth. | The concentration of this compound may be falling below the therapeutic threshold between doses due to rapid clearance. | - Sustained Release Formulation: For long-term studies, consider formulating this compound in a slow-release vehicle, such as polymer-based microparticles or osmotic pumps, to provide more continuous drug exposure. - Pharmacodynamic (PD) Analysis: Measure the inhibition of p-STAT3 in tumor tissue at various time points after a single dose to understand the duration of target engagement. This can help in designing a more effective dosing schedule. |
| Unexpected toxicity at higher doses. | Formation of toxic metabolites. | - Metabolite Identification Studies: If significant toxicity is observed, consider in vitro metabolism studies using liver microsomes to identify potential reactive metabolites. - Dose De-escalation: If toxicity is a concern, reduce the dose and/or dosing frequency. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Binding Affinity
| Target | Parameter | Value | Reference |
| STAT3 | Kd | 300 nM | [2] |
| STAT5 | Kd | 464 nM | [2] |
| STAT3 | IC50 (DNA Binding) | ~5-10 µM | [8] |
Table 2: In Vivo Brain Penetration
| Animal Model | Dose | Route | Time Point | Brain Concentration | Reference |
| Mouse | 10 mg/kg | i.p. | 30 min | 313 nM | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
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Animal Model: Nude mice (e.g., athymic NCr-nu/nu) are subcutaneously inoculated with a relevant cancer cell line (e.g., 1 x 10^6 cells).
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Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
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Drug Preparation: this compound is dissolved in a suitable vehicle. A common vehicle is DMSO, which is then further diluted in a solution like corn oil or a mixture of PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
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Dosing: Once tumors reach the desired size, animals are randomized into treatment and control groups. This compound is administered at the desired dose (e.g., 10 mg/kg) via intraperitoneal injection daily or on a specified schedule (e.g., 5 days on, 2 days off). The control group receives the vehicle only.
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Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and can be used for further analysis (e.g., Western blotting for p-STAT3, immunohistochemistry).
Protocol 2: Assessment of Target Engagement in Tumor Tissue
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Dosing: A single dose of this compound (e.g., 10 mg/kg, i.p.) is administered to tumor-bearing mice.
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Tissue Collection: At various time points post-injection (e.g., 0.5, 1, 2, 4, 8, 24 hours), cohorts of mice are euthanized, and tumor tissues are collected.
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Protein Extraction: Tumor tissues are immediately snap-frozen in liquid nitrogen and stored at -80°C. Protein lysates are prepared from the frozen tissues using a suitable lysis buffer containing phosphatase and protease inhibitors.
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Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., β-actin or GAPDH).
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Analysis: The band intensities are quantified to determine the level of p-STAT3 inhibition at each time point relative to the total STAT3 and the vehicle-treated control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BP-1-102 | STAT | TargetMol [targetmol.com]
- 5. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | STAT | TargetMol [targetmol.com]
- 7. STAT3/STAT5 Dual Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SH-4-54 Western Blot Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results when performing western blots with the STAT3/5 inhibitor, SH-4-54.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect STAT3/STAT5 signaling?
This compound is a potent, small-molecule inhibitor that targets the SH2 domains of both Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2] By binding to these domains, this compound prevents the phosphorylation and activation of STAT3 and STAT5, which in turn disrupts their ability to form transcriptionally active dimers.[3] This inhibition leads to a reduction in the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis.[1][4] Western blot analysis is a common method to verify the inhibitory effect of this compound by measuring the levels of phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5).[1]
Q2: I am not seeing a decrease in p-STAT3 or p-STAT5 levels after this compound treatment. What are the possible reasons?
Several factors could contribute to the lack of a discernible decrease in STAT3/5 phosphorylation:
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Suboptimal this compound Concentration or Treatment Time: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
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Inactive Compound: Ensure the this compound compound has been stored correctly (typically at -20°C for up to a year or -80°C for two years) to maintain its activity.[5]
-
Rapid Dephosphorylation During Sample Preparation: Phosphorylation is a transient post-translational modification. The absence of phosphatase inhibitors in your lysis buffer can lead to the rapid removal of phosphate groups, masking the effect of this compound.[6]
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Low Basal Phosphorylation: The cell line you are using may have low basal levels of STAT3/5 phosphorylation. Consider stimulating the pathway (e.g., with cytokines like IL-6 for STAT3) to induce phosphorylation before treating with this compound.
Q3: My western blot for p-STAT3/p-STAT5 shows high background, making it difficult to interpret the results. How can I reduce the background?
High background in phospho-western blots is a common issue. Here are some key strategies to minimize it:
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Choice of Blocking Buffer: Avoid using non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein, which can be recognized by anti-phospho antibodies, leading to high background.[6][7][8] A 5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is the recommended blocking buffer for detecting phosphorylated proteins.[9]
-
Antibody Concentrations: Optimize the concentrations of both your primary and secondary antibodies. Excessively high concentrations can lead to non-specific binding and increased background.
-
Washing Steps: Ensure adequate and consistent washing of the membrane between antibody incubations. Perform at least three to four washes of 5 minutes each with TBST.[8]
-
Membrane Handling: Handle the membrane carefully to avoid contamination. Ensure it is fully submerged during incubations and washes with gentle agitation.
Q4: The bands for total STAT3/STAT5 appear consistent across all samples, but the phospho-specific bands are weak or absent. What should I do?
Weak or no signal for the phosphorylated target is a frequent challenge. Consider the following troubleshooting steps:
-
Increase Protein Loading: Phosphorylated proteins often represent a small fraction of the total protein pool.[7][9][10] Increasing the amount of protein loaded onto the gel (e.g., 30-50 µg of total lysate) can enhance the detection of low-abundance phosphoproteins.
-
Use Phosphatase Inhibitors: This is critical. Always add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use to preserve the phosphorylation state of your proteins.[8]
-
Optimize Antibody Dilution and Incubation: You may need to use a higher concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C) to improve signal detection.[11]
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Use a Sensitive Detection Reagent: Employing a highly sensitive chemiluminescent substrate can significantly improve the detection of weak bands.[7]
-
Check for Proper Transfer: Verify that your proteins, especially high molecular weight proteins like STATs, have transferred efficiently from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[8]
Q5: Why is it important to probe for total STAT3/STAT5 in addition to the phosphorylated forms?
Probing for the total protein is an essential control.[7] It allows you to confirm that the changes you observe in the phosphorylated protein levels are due to the effect of this compound and not due to variations in the amount of protein loaded in each lane.[10] Immunoblot analysis has shown that this compound inhibits the phosphorylation of STAT3 without altering the total STAT3 protein levels.[3] Therefore, the ratio of phosphorylated STAT to total STAT is the most accurate measure of the inhibitor's effect.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during western blotting with this compound.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal for p-STAT3/p-STAT5 | Insufficient protein loaded. | Increase the amount of protein lysate per lane (30-50 µg). |
| Dephosphorylation of target protein during sample prep. | Crucial: Add a fresh cocktail of phosphatase and protease inhibitors to your lysis buffer. Keep samples on ice at all times.[8] | |
| Low abundance of phosphorylated protein. | Consider enriching your sample for the phosphoprotein of interest through immunoprecipitation. Use a highly sensitive ECL substrate.[7][12] | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for high molecular weight proteins.[8] | |
| Primary antibody issue (concentration, activity). | Increase primary antibody concentration or incubate overnight at 4°C. Ensure the antibody is validated for the species you are using.[11] | |
| High Background | Inappropriate blocking buffer. | Do not use milk. Use 5% BSA in TBST for blocking.[6][8] |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations to find the optimal dilution. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. Use gentle agitation.[8] | |
| Contaminated buffers or equipment. | Prepare fresh buffers and ensure all equipment is clean. | |
| Inconsistent Results Between Experiments | Variation in this compound treatment. | Ensure consistent cell density, treatment duration, and this compound concentration for each experiment. |
| Inconsistent sample preparation. | Standardize your lysis and sample handling procedures. Always use fresh inhibitors. | |
| Variable transfer efficiency. | Monitor transfer efficiency for every experiment using Ponceau S. | |
| Stripping and re-probing issues. | If stripping and re-probing, be aware that this can lead to protein loss. Consider running parallel gels or using fluorescent western blotting for simultaneous detection of total and phospho-proteins.[7] | |
| Non-Specific Bands | Primary antibody cross-reactivity. | Use an affinity-purified primary antibody. If possible, use a blocking peptide to confirm specificity.[11] |
| Secondary antibody cross-reactivity. | Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Protein degradation. | Ensure fresh protease inhibitors are used in the lysis buffer and samples are kept cold.[13] |
Experimental Protocols & Data
This compound Binding Affinity
This compound binds to the SH2 domains of STAT3 and STAT5 with high affinity.
| Target | Binding Affinity (KD) |
| STAT3 | 300 nM[5][14] |
| STAT5 | 464 nM[5][14] |
General Protocol for Western Blotting of p-STAT3/p-STAT5 after this compound Treatment
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Lysis and Protein Extraction:
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After treating cells with this compound or vehicle control, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Keep samples on ice for 30 minutes, vortexing intermittently.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Add 4x Laemmli sample buffer to your protein lysates and boil at 95-100°C for 5-10 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. Ensure the PVDF membrane is pre-wetted with methanol.[8]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3 or anti-p-STAT5) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three to four times for 5 minutes each with TBST.[8]
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three to four times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
If you need to probe for total STAT3/STAT5 on the same membrane, use a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the antibody for the total protein.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits STAT3/5 phosphorylation and subsequent downstream signaling.
Western Blot Workflow for this compound Experiments
Caption: A typical workflow for analyzing p-STAT levels after this compound treatment.
References
- 1. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abstract C246: this compound, a novel small-molecule inhibitor of STAT3, demonstrates significant anti-tumor activity against multiple myeloma. | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. inventbiotech.com [inventbiotech.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 10. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. youtube.com [youtube.com]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing SH-4-54 Efficacy in Resistant Cell Lines
Welcome to the technical support center for SH-4-54, a potent inhibitor of STAT3 and STAT5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and improving the efficacy of this compound, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the SH2 domains of both Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1] The SH2 domain is crucial for the phosphorylation, dimerization, and subsequent nuclear translocation of STAT proteins, which are required for their activity as transcription factors. By binding to the SH2 domain, this compound prevents these activation steps, leading to a downstream reduction in the expression of STAT3/5 target genes involved in cell proliferation, survival, and angiogenesis.[2][3]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to STAT3 SH2 domain inhibitors like this compound is a complex phenomenon and can arise from several factors. One study that developed this compound-resistant breast cancer cell lines (MDA-MB-231 and T47D) observed distinct subtype-dependent changes. These included a shift in the balance of STAT3 and STAT5 phosphorylation, alterations in cellular redox balance through modulation of the cystine/glutamate antiporter system xCT, and changes in STAT5 SUMOylation.[4] Other potential general mechanisms for resistance to STAT3 pathway inhibitors include mutations in the STAT3 SH2 domain that alter drug binding, or the activation of bypass signaling pathways that promote cell survival independently of STAT3/5.[5]
Q3: How can I determine the IC50 value of this compound in my cell line?
A3: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or AlamarBlue assay.[3] You should treat your cells with a serial dilution of this compound for a defined period (e.g., 48 or 72 hours).[3][6] The percentage of viable cells at each concentration is then plotted against the logarithm of the drug concentration to generate a dose-response curve. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
Q4: What are some potential synergistic drug combinations to enhance this compound efficacy in resistant lines?
A4: While specific synergistic combinations with this compound in resistant lines are still under extensive research, combining STAT3/5 inhibitors with other anti-cancer agents is a promising strategy.[7] Studies with other STAT3/5 inhibitors have shown synergistic effects when combined with:
-
Tyrosine Kinase Inhibitors (TKIs): In chronic myeloid leukemia, the combination of a STAT3/5 inhibitor with a TKI like imatinib has been shown to overcome resistance.[8]
-
BCL2 Inhibitors (e.g., Venetoclax): Dual targeting of STAT3/5 and the anti-apoptotic protein BCL2 has shown synergy in T-cell prolymphocytic leukemia.[9]
-
Hypomethylating Agents (e.g., Azacytidine): These agents can also enhance the efficacy of STAT3/5 inhibitors in certain hematological malignancies.[9]
-
Chemotherapeutic Agents: this compound has been shown to increase chemosensitivity to agents like oxaliplatin in colorectal cancer stem-like cells.[1]
The optimal combination will likely be cell-type and resistance mechanism dependent, requiring empirical testing.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/IC50 Results
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value or no significant cell death. | 1. Cell line is intrinsically resistant. 2. Suboptimal drug concentration or incubation time. 3. This compound degradation. 4. Low level of STAT3/5 activation in the cell line. | 1. Confirm STAT3/5 activation (p-STAT3/p-STAT5 levels) by Western blot. Consider using a different cell line with known sensitivity as a positive control. 2. Perform a time-course (e.g., 24, 48, 72 hours) and a wider dose-range experiment. 3. Prepare fresh stock solutions of this compound in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 4. If p-STAT3/5 levels are low, consider stimulating with an appropriate cytokine (e.g., IL-6) to activate the pathway and confirm inhibitor activity. |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. "Edge effect" in multi-well plates. 3. Incomplete dissolution of MTT formazan crystals. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between plating replicates. 2. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill them with sterile PBS or media. 3. Ensure complete solubilization of the formazan crystals in DMSO or solubilization buffer by gentle pipetting or shaking. |
| Vehicle control (DMSO) shows significant cytotoxicity. | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is non-toxic, typically below 0.5% and ideally at or below 0.1%. |
Guide 2: Western Blotting for p-STAT3/STAT3
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no p-STAT3 signal. | 1. Low basal p-STAT3 levels. 2. Inefficient protein extraction or phosphatase activity. 3. Poor antibody performance. 4. Inefficient transfer. | 1. Use a positive control cell line with known high p-STAT3 levels (e.g., DU145, HepG2) or stimulate cells with IL-6 or another appropriate growth factor.[10] 2. Always use lysis buffer containing fresh protease and phosphatase inhibitors. Keep samples on ice at all times. [11]3. Use a validated antibody for p-STAT3 (Tyr705). Check the antibody datasheet for recommended dilutions and blocking conditions. Consider testing a different antibody clone. 4. For high molecular weight proteins like STAT3 (~86 kDa), ensure adequate transfer time and consider using a lower methanol concentration in the transfer buffer. [11] |
| High background on the blot. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time (e.g., 1-2 hours at room temperature) or change blocking agent (e.g., from milk to BSA, especially for phospho-antibodies). 2. Titrate antibody concentrations to find the optimal signal-to-noise ratio. 3. Increase the number and duration of washes with TBST between antibody incubations. |
| Total STAT3 levels decrease after this compound treatment. | This is not the expected mechanism. This compound should inhibit phosphorylation, not total protein levels. [3] | Verify this finding with multiple biological replicates. If consistent, it may indicate a novel downstream effect in your specific cell model, such as protein degradation. However, first re-check for equal protein loading using a loading control like β-actin or GAPDH. |
Guide 3: Apoptosis Assay (Annexin V/PI Staining)
| Observed Problem | Potential Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control group. | 1. Harsh cell handling. 2. Cells were overgrown or unhealthy before the experiment. 3. Compensation issues in flow cytometry. | 1. Handle cells gently during harvesting and staining. Avoid vigorous vortexing. If using adherent cells, use a gentle dissociation reagent like Accutase instead of harsh trypsinization. [10]2. Use cells in the logarithmic growth phase and ensure high viability before starting the experiment. 3. Always run single-stain controls (Annexin V only, PI only) to set up proper compensation and gates. [6] |
| No significant increase in apoptosis after treatment. | 1. Drug concentration or incubation time is insufficient to induce apoptosis. 2. Cells are undergoing a different form of cell death (e.g., necrosis, autophagy). 3. Apoptotic cells were lost during harvesting. | 1. Increase the concentration of this compound and/or the treatment duration based on your cell viability assay results. 2. Observe cell morphology under a microscope. Consider assays for other cell death markers. 3. For adherent cells, make sure to collect the supernatant, as apoptotic cells may detach and be present in the media. [10] |
| Most cells are in the late apoptotic/necrotic quadrant (Annexin V+/PI+). | The treatment was too harsh, or the time point is too late, causing rapid progression to secondary necrosis. | Perform a time-course experiment to capture earlier apoptotic events. Consider using a lower concentration of this compound. [12] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.[13]
Western Blot for p-STAT3 (Tyr705) and Total STAT3
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 8-10%) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To detect total STAT3 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.[12]
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[6][14]
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chronic Inhibition of STAT3/STAT5 in Treatment-Resistant Human Breast Cancer Cell Subtypes: Convergence on the ROS/SUMO Pathway and Its Effects on xCT Expression and System xc- Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Implications of STAT3 and STAT5 SH2 Domain Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 13. mdpi.com [mdpi.com]
- 14. bitesizebio.com [bitesizebio.com]
SH-4-54 lot-to-lot variability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and ensuring experimental consistency when using the STAT3/STAT5 inhibitor, SH-4-54. While significant lot-to-lot variability for this compound is not widely reported in the literature, adherence to good laboratory practices, including the validation of new reagent lots, is critical for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2] It functions by binding to the SH2 domain of STAT3 and STAT5, which prevents their phosphorylation (specifically at tyrosine 705 for STAT3), subsequent dimerization, and translocation to the nucleus.[3] This blockade inhibits the transcription of STAT3/5 downstream target genes, which are often involved in cell proliferation, survival, and apoptosis.[2][4]
Q2: What are the binding affinities of this compound for its primary targets? A2: this compound binds to STAT3 and STAT5 with high affinity. The dissociation constants (KD) are approximately 300 nM for STAT3 and 464 nM for STAT5 as determined by surface plasmon resonance (SPR).[1][5][6]
Q3: How should I store and handle this compound? A3: this compound is typically supplied as a crystalline solid or powder. For long-term storage, it should be kept at -20°C.[7] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C for maximum stability.[1] Avoid repeated freeze-thaw cycles.
Q4: Are there known purity or stability issues with this compound? A4: Commercially available this compound is generally of high purity (≥98%).[7][8] However, like many small molecules, its stability in solution can be affected by storage conditions, solvent, and temperature. It is recommended to use freshly prepared dilutions for experiments and to store stock solutions in small aliquots to minimize degradation.
Troubleshooting Guide: Inconsistent Results and Lot Validation
This guide addresses common issues related to experimental variability that may arise when using a new lot of this compound.
Q5: My experimental results are inconsistent after switching to a new lot of this compound. What should I do? A5: Inconsistent results when changing reagent lots is a common laboratory challenge.[9] A systematic approach is required to identify the source of the variability. Follow the workflow below to diagnose the issue.
Caption: Workflow for troubleshooting this compound lot-to-lot variability.
Q6: How do I perform a side-by-side comparison of the new and old lots of this compound? A6: The most effective validation is a direct comparison of the new lot against a previously validated, trusted lot. If a trusted lot is unavailable, compare your results against published data. Run both lots in the same experiment to eliminate inter-assay variability.
Key Experiments for Validation:
-
Western Blot: Assess the inhibition of STAT3 phosphorylation.
-
Cell Viability Assay: Determine the half-maximal inhibitory concentration (IC₅₀).
Q7: What is the expected outcome in a Western blot validation experiment? A7: A biologically active lot of this compound should show a dose-dependent decrease in phosphorylated STAT3 (pSTAT3) levels (specifically Tyr705) in stimulated cells, with no significant change in total STAT3 protein levels.[2][4] The new lot should produce a similar inhibition pattern to the old lot at equivalent concentrations.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Q8: How do I interpret results from a cell viability assay for lot validation? A8: In a cell viability or cytotoxicity assay, a potent lot of this compound will induce cell death in sensitive cell lines, such as certain glioblastoma or multiple myeloma cells.[3][5] The calculated IC₅₀ value for the new lot should be within a reasonable margin (e.g., +/- 2-fold) of the value obtained for the trusted lot or as reported in the literature for that specific cell line and assay duration.
Quantitative Data Summary
Use the following tables as a reference for your validation experiments.
Table 1: Binding Affinity of this compound
| Target | Method | Reported KD (nM) | Reference |
|---|---|---|---|
| STAT3 | SPR | 300 | [1][5] |
Table 2: Reported IC₅₀ Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | Duration | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 127EF | Glioblastoma (BTSC) | AlamarBlue | 72 hours | 0.066 | [5] |
| 84EF | Glioblastoma (BTSC) | AlamarBlue | 72 hours | 0.102 | [5] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | 3.8 - 4.5 | [7] |
| U251MG | Glioma | Not Specified | Not Specified | 1 - 7.4 | [7] |
| Various HMCLs | Multiple Myeloma | MTT Assay | Not Specified | < 10 |[3] |
Key Experimental Protocols
Protocol 1: Western Blot for pSTAT3 Inhibition
-
Cell Culture: Plate a STAT3-dependent cell line (e.g., SW480, LoVo, or a glioblastoma cell line) and allow cells to adhere overnight.
-
Starvation (Optional): Serum-starve cells for 4-6 hours if assessing stimulation-induced phosphorylation.
-
Inhibitor Treatment: Pre-treat cells with a dose range of this compound (e.g., 0.1, 0.5, 1, 5 µM) from both the new and old lots for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate cells with an appropriate cytokine (e.g., IL-6) for 15-30 minutes to induce STAT3 phosphorylation.[4]
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and specific inhibition.
Protocol 2: Cell Viability (AlamarBlue/CCK-8) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,500-3,000 cells/well) and allow them to attach overnight.[5][6]
-
Drug Treatment: Prepare serial dilutions of both the new and old lots of this compound in culture medium. The concentration range should span the expected IC₅₀ (e.g., 10 nM to 25 µM).[5] Add the drug solutions to the wells in triplicate. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[5]
-
Reagent Addition: Add the viability reagent (e.g., AlamarBlue or CCK-8) to each well according to the manufacturer's instructions.
-
Measurement: Incubate for 1-4 hours, then measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the readings to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value for each lot.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound产品说明书 [selleck.cn]
- 7. caymanchem.com [caymanchem.com]
- 8. STAT3/STAT5 Dual Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
addressing SH-4-54 vehicle control problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3/5 inhibitor, SH-4-54. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is a potent, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2] It functions by binding to the SH2 domain of these proteins, which is crucial for their phosphorylation and subsequent activation.[3] By inhibiting the phosphorylation of STAT3 and STAT5, this compound prevents their dimerization, nuclear translocation, and transcriptional activity, leading to a reduction in the expression of their target genes.[3][4]
-
What are the primary applications of this compound in research? this compound is primarily used in cancer research to study the role of the STAT3 and STAT5 signaling pathways in tumor progression, chemoresistance, and the biology of cancer stem cells.[3][5] It has shown significant anti-tumor activity in various cancer models, including glioblastoma, colorectal cancer, and multiple myeloma.[3][4][5]
Experimental Design
-
What is the recommended vehicle for in vitro and in vivo studies? For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][6] For in vivo studies, a common vehicle formulation is a mixture of polyethylene glycol 300 (PEG300), and water.[1] One specific formulation described is 50% polyethylene glycol 300 in water.[1] Another example is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.[6]
-
What are typical working concentrations for this compound? The effective concentration of this compound can vary depending on the cell line and experimental conditions. In vitro, cytotoxicity has been observed in the nanomolar to low micromolar range.[1][2] For example, IC50 values in some brain cancer stem cell lines are reported to be as low as 66 nM.[1] For in vivo studies in mouse models, a dosage of 10 mg/kg administered intraperitoneally has been shown to be effective.[1][3]
Troubleshooting Guide
In Vitro Experiments
-
Issue: I am observing cytotoxicity in my vehicle control group.
-
Possible Cause: High concentration of DMSO. While generally used at low concentrations (typically <0.5%), higher concentrations of DMSO can be toxic to some cell lines.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level for your specific cells.
-
Run a DMSO Toxicity Curve: If you are unsure about the tolerance of your cell line, perform a dose-response experiment with varying concentrations of DMSO alone to determine the maximum non-toxic concentration.
-
Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of some compounds.[1] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[1]
-
-
-
Issue: My this compound is not dissolving properly.
-
Possible Cause: Improper solvent or storage.
-
Troubleshooting Steps:
-
Confirm Solvent: this compound is soluble in DMSO and Ethanol.[7] For aqueous solutions, it is largely insoluble.
-
Check Storage Conditions: Stock solutions of this compound in DMSO should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[2] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[2]
-
Sonication: To aid dissolution, sonication is recommended.[6]
-
-
-
Issue: I am not observing the expected inhibition of STAT3 phosphorylation.
-
Possible Cause: Suboptimal experimental conditions or compound degradation.
-
Troubleshooting Steps:
-
Verify Compound Activity: If possible, test the compound on a positive control cell line known to have constitutively active STAT3.
-
Check Treatment Duration and Concentration: The inhibitory effect of this compound on p-STAT3 is dose-dependent.[3] Ensure you are using an appropriate concentration and incubation time for your cell model.
-
Review Protocol for Western Blotting: Ensure your western blot protocol for detecting phosphorylated proteins is optimized, including the use of phosphatase inhibitors during protein extraction.
-
-
In Vivo Experiments
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Issue: I am observing adverse effects in my vehicle control animals.
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Possible Cause: Vehicle formulation toxicity. The components of the vehicle, such as PEG300 or Tween 80, can cause adverse effects at high concentrations or in sensitive animal models.
-
Troubleshooting Steps:
-
Literature Review: Consult literature for vehicle formulations used in similar in vivo models to ensure your formulation is appropriate.
-
Pilot Study: Conduct a pilot study with the vehicle alone to assess tolerability in your animal model before proceeding with the full experiment. Monitor animals for signs of distress or toxicity.
-
Adjust Formulation: If adverse effects are observed, consider adjusting the percentages of the co-solvents in your vehicle formulation.
-
-
-
Issue: Inconsistent tumor growth inhibition in treated animals.
-
Possible Cause: Issues with compound administration or stability in the formulation.
-
Troubleshooting Steps:
-
Ensure Proper Administration: For intraperitoneal injections, ensure consistent and accurate delivery of the treatment solution.
-
Check Formulation Stability: Prepare the this compound formulation fresh before each administration, as the stability of the compound in the vehicle over time may not be guaranteed.
-
Verify Animal Health: Ensure that all animals are healthy and of a similar age and weight at the start of the experiment to minimize biological variability.
-
-
Data and Protocols
Quantitative Data Summary
| Parameter | Organism/Cell Line | Value | Reference |
| Binding Affinity (KD) | STAT3 | 300 nM | [1][2] |
| STAT5 | 464 nM | [1][2] | |
| In Vitro IC50 | 127EF (Glioblastoma Stem Cell) | 0.066 µM | [1] |
| 30M (Glioblastoma Stem Cell) | 0.1 µM | [1] | |
| 84EF (Glioblastoma Stem Cell) | 0.102 µM | [1] | |
| Human Myeloma Cell Lines (10/15) | < 10 µM | [4] | |
| In Vivo Dosage | NOD-SCID mice with BT73 xenografts | 10 mg/kg (i.p.) | [1] |
| Nude mice with SW480 CSCs | 10 mg/kg (i.p.) | [3] |
Experimental Protocols
Western Blot for p-STAT3 Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize p-STAT3 levels to total STAT3 and the loading control.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 105 cancer stem cells) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 4 days).[3]
-
Treatment Administration: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection on a predetermined schedule (e.g., daily or every other day).[3]
-
Data Collection: Continue to monitor tumor volume and animal weight throughout the experiment.[3]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 or p-STAT3).
Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | STAT | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
Validation & Comparative
A Head-to-Head Battle for STAT3 Inhibition: SH-4-54 versus BP-1-102
For researchers, scientists, and drug development professionals navigating the landscape of STAT3 inhibitors, a critical evaluation of available options is paramount. This guide provides a comprehensive comparison of two prominent small-molecule inhibitors, SH-4-54 and BP-1-102, with a focus on their performance, supported by experimental data.
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in a variety of human cancers and inflammatory diseases due to its critical role in regulating cell proliferation, survival, and differentiation. Both this compound and BP-1-102 have emerged as valuable research tools for probing STAT3 function and as potential starting points for drug development. Notably, this compound was developed as an optimized analog of BP-1-102, suggesting an evolution in the quest for more potent and specific STAT3 inhibition.[1][2]
Mechanism of Action: Targeting the SH2 Domain
Both this compound and BP-1-102 function by targeting the Src Homology 2 (SH2) domain of STAT3.[1][3] The SH2 domain is crucial for the activation of STAT3, as it mediates the dimerization of phosphorylated STAT3 monomers. By binding to the SH2 domain, these inhibitors prevent the formation of functional STAT3 dimers, thereby blocking their translocation to the nucleus and subsequent transcriptional activity.[3][4] This targeted inhibition of STAT3 phosphorylation and dimerization ultimately leads to the downregulation of STAT3 target genes involved in tumorigenesis, such as c-Myc, Cyclin D1, and Survivin.[5][6][7]
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and BP-1-102, providing a snapshot of their binding affinities and inhibitory concentrations.
| Inhibitor | Binding Affinity (Kd) to STAT3 | Reference(s) |
| This compound | 300 nM | [4][8][9] |
| BP-1-102 | 504 nM | [5][6][7][10] |
| Inhibitor | IC50 for STAT3 DNA-binding activity | Cell Viability IC50 (Various Cancer Cell Lines) | Reference(s) |
| This compound | Not explicitly stated | 0.042 - 10 µM | [4][11] |
| BP-1-102 | 6.8 µM | 6 - 10 µM | [3][5][7] |
Note: IC50 values for cell viability can vary significantly depending on the cell line and experimental conditions.
In Vitro and In Vivo Efficacy
Both compounds have demonstrated anti-tumor effects in a range of cancer cell lines and in vivo models. BP-1-102 has been shown to inhibit the proliferation, migration, and invasion of gastric, breast, and lung cancer cells.[5][12] It is also orally bioavailable and has been shown to inhibit tumor growth in xenograft models.[6][7][12]
This compound, as an optimized successor, has shown potent cytotoxicity in glioblastoma stem cells and colorectal cancer stem-like cells, with IC50 values in the nanomolar to low micromolar range.[1][8] It has also been reported to penetrate the blood-brain barrier and effectively suppress glioma tumor growth in vivo.[8][11] Furthermore, this compound has been shown to overcome imatinib resistance in chronic myeloid leukemia cells.[13]
Selectivity Profile
While both inhibitors primarily target STAT3, their selectivity against other STAT family members is a crucial consideration. BP-1-102 has been reported to have minimal or no effect on STAT1 and STAT5.[5] this compound, on the other hand, also binds to STAT5 with a Kd of 464 nM, indicating it is a dual STAT3/STAT5 inhibitor.[8][9] This dual inhibitory activity could be advantageous in cancers where both STAT3 and STAT5 are activated.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the context of this compound and BP-1-102 activity, the following diagrams illustrate the STAT3 signaling pathway, the mechanism of inhibition, and a typical experimental workflow for evaluating these inhibitors.
References
- 1. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. BP-1-102 | STAT | TargetMol [targetmol.com]
- 11. STAT3/STAT5 Dual Inhibitor, this compound | 1456632-40-8 [sigmaaldrich.com]
- 12. pnas.org [pnas.org]
- 13. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of STAT3 Inhibitors: SH-4-54 vs. Stattic
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for investigating the role of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in disease. This guide provides an objective in vitro comparison of two widely used small molecule STAT3 inhibitors, SH-4-54 and Stattic, with a focus on their performance, supported by experimental data and detailed protocols.
This comparison guide delves into the specifics of this compound and Stattic, examining their mechanism of action, inhibitory concentrations, and known off-target effects. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided to aid in experimental design and data interpretation.
Performance Data Summary
The following tables summarize the available quantitative data for this compound and Stattic, focusing on their in vitro inhibitory activities against STAT3. It is important to note that the IC50 values presented are from various studies and different cell lines, which may not allow for a direct, absolute comparison due to variations in experimental conditions.
| Parameter | This compound | Stattic | Reference |
| Target | STAT3 (SH2 domain), STAT5 | STAT3 (SH2 domain) | [1][2] |
| Binding Affinity (Kd) | STAT3: 300 nM, STAT5: 464 nM | Not consistently reported | [1] |
| Mechanism of Action | Prevents STAT3 phosphorylation and dimerization by binding to the SH2 domain.[3] | Inhibits STAT3 activation, dimerization, and nuclear translocation by targeting the SH2 domain.[4] |
Table 1: General Characteristics and Mechanism of Action
| Cell Line | Cancer Type | This compound IC50 | Stattic IC50 | Reference |
| Glioblastoma Brain Tumor Stem Cells (BTSCs) | Glioblastoma | 42 - 530 nM | Not Reported | |
| Human Myeloma Cell Lines (HMCLs) | Multiple Myeloma | < 10 µM in 10/15 cell lines | Not Reported | [3] |
| SW480 | Colorectal Cancer | 6.751 ± 0.821 µmol/L | Not Reported | [5] |
| LoVo | Colorectal Cancer | 5.151 ± 0.551 µmol/L | Not Reported | [5] |
| MDA-MB-231 | Breast Cancer | Not Reported | 5.5 µM | [6] |
| PC3 | Prostate Cancer | Not Reported | 1.7 µM | [6] |
| Various Cancer Cell Lines | Various | Not Reported | 5.1 µM (cell-free assay) | [2] |
Table 2: Comparative IC50 Values in Various Cancer Cell Lines
In Vitro Efficacy and Specificity
This compound has been shown to be a potent inhibitor of STAT3, with nanomolar efficacy in glioblastoma brain tumor stem cells.[1] It also exhibits activity against STAT5.[1] Importantly, this compound has demonstrated high selectivity, with little to no inhibitory activity against upstream kinases such as JAK1/2 and Src, or a broader panel of other kinases.
Stattic is one of the first-described non-peptidic small molecule inhibitors of STAT3 and is widely used.[4] However, emerging evidence suggests that Stattic may have off-target effects. Studies have shown that Stattic can induce effects independent of STAT3, such as the reduction of histone acetylation.[6] It has also been reported to be more cytotoxic to STAT3-deficient cells in some contexts, suggesting mechanisms of action beyond STAT3 inhibition.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The JAK/STAT3 signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing STAT3 inhibitors.
Caption: A logical comparison of this compound and Stattic.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments used to evaluate and compare STAT3 inhibitors.
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, Stattic, or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement:
-
CCK-8: Measure the absorbance at 450 nm using a microplate reader.
-
MTT: Add 150 µL of DMSO to each well to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein.
-
Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with the STAT3 inhibitors.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Compare the normalized luciferase activity in inhibitor-treated cells to that in vehicle-treated cells.
Conclusion
Both this compound and Stattic are valuable tools for studying STAT3 signaling in vitro. This compound appears to offer higher potency and greater selectivity, with a clear binding affinity for STAT3 and STAT5 and minimal off-target effects on other kinases reported.[1] Stattic, while a widely used and effective STAT3 inhibitor, has demonstrated potential for STAT3-independent effects that should be considered when interpreting experimental results.[6]
The choice between these inhibitors will depend on the specific research question, the cell system being used, and the desired level of specificity. For studies requiring high potency and a well-defined selectivity profile, this compound may be the preferred choice. For broader initial screening or when a well-characterized, albeit potentially less specific, inhibitor is sufficient, Stattic remains a relevant option. Researchers are encouraged to carefully consider the data presented and perform their own validation experiments to ensure the suitability of the chosen inhibitor for their specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SH-4-54 and JAK Inhibitors in Modulating the JAK-STAT Signaling Pathway
An Objective Guide for Researchers and Drug Development Professionals
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a critical cascade that translates extracellular cytokine and growth factor signals into transcriptional responses.[1][2][3] This pathway plays a fundamental role in processes like immunity, cell proliferation, and differentiation.[1][2] Its aberrant activation is a hallmark of numerous autoimmune diseases, inflammatory conditions, and cancers, making it a prime target for therapeutic intervention.[3][4]
This guide provides a detailed comparison between two distinct classes of inhibitors that target this pathway: the clinically established JAK inhibitors and the investigational STAT inhibitor, SH-4-54. We will explore their mechanisms of action, compare their efficacy based on available experimental data, and provide insight into the methodologies used to evaluate them.
The JAK-STAT Signaling Pathway: A Central Hub
The JAK-STAT pathway is initiated when a cytokine or growth factor binds to its specific cell-surface receptor.[2][5] This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[5] The activated JAKs then create docking sites by phosphorylating tyrosine residues on the receptor's intracellular domain.[5] STAT proteins, present in the cytoplasm, are recruited to these phosphorylated sites, where they too are phosphorylated by the JAKs.[5][6] This final phosphorylation step causes the STAT proteins to dimerize, translocate into the nucleus, and act as transcription factors to regulate the expression of target genes involved in inflammation and cell proliferation.[1][5][7]
Section 1: JAK Inhibitors - Upstream Pathway Blockade
Janus kinase inhibitors, also known as jakinibs, are a class of immunomodulatory drugs that function by inhibiting the activity of one or more members of the JAK family (JAK1, JAK2, JAK3, and TYK2).[8] By blocking these upstream enzymes, they effectively interfere with the entire downstream signaling cascade.[6][8]
Mechanism of Action
Most approved JAK inhibitors are ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of JAK enzymes.[9][10] This action prevents the phosphorylation and subsequent activation of STAT proteins, thereby modulating the signaling of numerous pro-inflammatory cytokines.[11][12] Different JAK inhibitors exhibit varying degrees of selectivity for the four JAK family members, which can influence their therapeutic applications and side-effect profiles.[13][14]
Comparative Efficacy of Approved JAK Inhibitors
Several JAK inhibitors have received FDA approval for treating various inflammatory diseases and cancers. Their efficacy is often measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Inhibitor | Primary Targets | IC50 (nM) | Key Approved Indications |
| Tofacitinib | JAK1, JAK3 | JAK1/JAK3: 56JAK1/JAK2: 406JAK2/JAK2: 1377[11] | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[15][16] |
| Ruxolitinib | JAK1, JAK2 | Potent inhibitor of JAK1 and JAK2[9][17][18] | Myelofibrosis, Polycythemia Vera, GvHD[17][19] |
| Baricitinib | JAK1, JAK2 | JAK1: 5.9JAK2: 5.7TYK2: 53JAK3: >400[14] | Rheumatoid Arthritis, Alopecia Areata, COVID-19[14][20] |
| Upadacitinib | Selective JAK1 | Potently inhibits JAK1 over other isoforms[12][21][22] | Rheumatoid Arthritis, Atopic Dermatitis, Crohn's Disease[21] |
| Fedratinib | Selective JAK2 | JAK2: 6FLT3: 25RET: 17JAK3: 169[23] | Myelofibrosis[23][24] |
| Pacritinib | JAK2, FLT3 | Potent inhibitor of JAK2 and FLT3; does not inhibit JAK1[25][26] | Myelofibrosis with severe thrombocytopenia[25] |
Note: IC50 values can vary based on the specific assay conditions. The data presented is for comparative purposes.
Section 2: this compound - Direct Downstream STAT Inhibition
This compound is an investigational small-molecule inhibitor that represents a different therapeutic strategy. Instead of targeting the upstream JAK kinases, it directly targets STAT proteins, primarily STAT3 and STAT5.[27][28]
Mechanism of Action
This compound was designed to bind to the SH2 domain of STAT3.[29] The SH2 domain is crucial for the recruitment of STAT proteins to phosphorylated cytokine receptors and for the subsequent dimerization of activated STATs. By blocking this domain, this compound prevents STAT3 phosphorylation (activation) and disrupts the formation of transcriptionally active STAT3 dimers.[29][30] This mechanism effectively suppresses the downstream transcriptional activity of STAT3, even in the presence of active JAKs.[30]
Preclinical Efficacy of this compound
As an investigational compound, data for this compound is derived from preclinical studies, primarily in oncology models. Its efficacy is often reported as a binding affinity (dissociation constant, Kd) or as an IC50 for inhibiting STAT3-dependent cellular processes.
| Inhibitor | Primary Targets | Binding Affinity (Kd, nM) | IC50 (µM) | Key Preclinical Findings |
| This compound | STAT3, STAT5 | STAT3: 300STAT5: 464[27][28][31] | STAT3 DNA binding: 4.7Cancer cell growth: 1-7.4[32] | Potently kills glioblastoma stem cells, suppresses STAT3 phosphorylation, and inhibits tumor growth in mouse xenograft models.[28][31][33] |
Section 3: Comparative Summary and Experimental Protocols
The primary distinction between JAK inhibitors and this compound lies in their point of intervention within the same signaling cascade.
| Feature | JAK Inhibitors | This compound |
| Target | Janus Kinase (JAK) enzymes (JAK1/2/3, TYK2)[8] | Signal Transducer and Activator of Transcription (STAT) proteins (STAT3/5)[27] |
| Point of Intervention | Upstream: Prevents STAT phosphorylation[11] | Downstream: Prevents STAT phosphorylation, dimerization, and activation[29][30] |
| Mechanism | ATP-competitive inhibition of the JAK kinase domain[9] | Binds to the STAT SH2 domain, preventing recruitment and dimerization[29] |
| Development Stage | Clinically approved drugs for various diseases[10] | Investigational compound in preclinical development[31] |
| Reported Efficacy | Broad anti-inflammatory and anti-proliferative effects[10] | Potent anti-tumor activity in preclinical cancer models (e.g., glioblastoma)[28][30] |
Experimental Protocols
1. Kinase Inhibition Assay (for JAK Inhibitors)
This workflow is used to determine the IC50 value of a JAK inhibitor.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsinmedicine.com [scholarsinmedicine.com]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Baricitinib - Wikipedia [en.wikipedia.org]
- 15. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 17. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. hcp.jakafi.com [hcp.jakafi.com]
- 20. drugs.com [drugs.com]
- 21. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 23. Fedratinib - Wikipedia [en.wikipedia.org]
- 24. drugs.com [drugs.com]
- 25. go.drugbank.com [go.drugbank.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. selleckchem.com [selleckchem.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. medkoo.com [medkoo.com]
- 32. caymanchem.com [caymanchem.com]
- 33. apexbt.com [apexbt.com]
SH-4-54: A Comparative Analysis of Cross-Reactivity with STAT Family Proteins
For Immediate Release
Toronto, ON – November 7, 2025 – A comprehensive analysis of the small molecule inhibitor SH-4-54 reveals a degree of selectivity for Signal Transducer and Activator of Transcription (STAT) proteins, with primary activity against STAT3 and STAT5. This guide provides a comparative overview of the cross-reactivity of this compound with other STAT family members, presenting key experimental data and methodologies for researchers in oncology, immunology, and drug development.
This compound was developed as a potent, non-phosphorylated small molecule that targets the highly conserved SH2 domain of STAT proteins, a critical component for their activation and dimerization.[1] Understanding the selectivity profile of this compound is paramount for its application as a specific research tool and for its potential therapeutic development.
Quantitative Comparison of this compound Binding Affinity
The primary targets of this compound have been identified as STAT3 and STAT5. Quantitative binding affinity data, determined by Surface Plasmon Resonance (SPR), demonstrates a nanomolar dissociation constant (Kd) for these two proteins. In contrast, while this compound has been shown to affect the DNA-binding activity of STAT1, specific binding affinity data is not as readily available, and information regarding its interaction with STAT2, STAT4, and STAT6 is currently limited in publicly accessible literature.
| STAT Protein | Binding Affinity (Kd) | Assay Method |
| STAT3 | 300 nM[2] | Surface Plasmon Resonance (SPR) |
| STAT5 | 464 nM[2] | Surface Plasmon Resonance (SPR) |
| STAT1 | Data Not Available | - |
| STAT2 | Data Not Available | - |
| STAT4 | Data Not Available | - |
| STAT6 | Data Not Available | - |
Inhibition of DNA-Binding Activity
Further studies utilizing Electrophoretic Mobility Shift Assays (EMSA) have demonstrated that this compound can inhibit the DNA-binding activity of not only STAT3 and STAT5 but also STAT1. This suggests that while direct binding may be strongest for STAT3 and STAT5, this compound can functionally antagonize other STAT family members. However, specific IC50 values from these EMSA studies are not consistently reported across the literature, highlighting an area for further investigation.
Signaling Pathways and Experimental Workflows
To provide a clearer context for the action of this compound, the following diagrams illustrate the canonical STAT signaling pathway and the experimental workflow for the Surface Plasmon Resonance (SPR) assay used to determine binding affinities.
Caption: Canonical STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining this compound and STAT protein binding affinity using SPR.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This protocol outlines the methodology used to determine the dissociation constants (Kd) of this compound for STAT3 and STAT5.[2][3]
-
Instrumentation: The binding analysis is performed on a ProteOn XPR36 biosensor at 25°C.
-
Sensor Chip Preparation: An HTE sensor chip is utilized. The flow cells are saturated with Ni(II) ions by injecting a nickel solution at a flow rate of 30 μL/min for 120 seconds.
-
Protein Immobilization: Purified, His-tagged STAT3 and STAT5 proteins are prepared in PBST buffer (PBS with 0.005% v/v Tween-20 and 0.001% DMSO, pH 7.4). The proteins are injected into separate channels of the sensor chip at a flow rate of 25 μg/μL for 300 seconds to achieve an average resonance unit (RU) of approximately 8000.
-
Analyte Injection: Following a wash with PBST buffer, various concentrations of this compound, along with a blank control, are injected over the immobilized protein surfaces at a flow rate of 100 μL/min for 200 seconds to monitor association.
-
Dissociation and Regeneration: After the injection of this compound, the running buffer is allowed to flow over the chip for 600 seconds to monitor dissociation. The chip surface is then regenerated with an injection of 1 M NaCl at a flow rate of 100 μL/ml for 18 seconds.
-
Data Analysis: Data is corrected for non-specific binding and baseline drift using interspot and blank channel references. The final binding data is analyzed using a Langmuir 1:1 binding model to determine the Kd values.
Electrophoretic Mobility Shift Assay (EMSA) for DNA-Binding Inhibition
This protocol describes the general method used to assess the inhibitory effect of this compound on the DNA-binding activity of STAT proteins.
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT1, STAT3, and STAT5 are prepared from EGF-stimulated NIH3T3/hEGFR cells.
-
Inhibitor Pre-incubation: The nuclear extracts are pre-incubated with varying concentrations of this compound (typically 0 to 20 μmol/L) for 30 minutes at room temperature.
-
Probe Incubation: A radiolabeled DNA probe, such as the hSIE probe (which binds STAT1 and STAT3) or the MGFe probe (which binds STAT1 and STAT5), is added to the mixture and incubated.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: The gel is dried and exposed to autoradiography film. The bands corresponding to the STAT:DNA complexes are quantified using densitometry software (e.g., ImageQuant) to determine the percentage of inhibition relative to a DMSO-treated control. These values are then plotted against the inhibitor concentration to derive IC50 values.
Conclusion
This compound is a potent inhibitor of STAT3 and STAT5, with demonstrated binding in the nanomolar range. While it also exhibits inhibitory effects on the DNA-binding activity of STAT1, a full quantitative assessment of its cross-reactivity across the entire STAT family remains an area that requires further detailed investigation. The protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies and contribute to a more complete understanding of the selectivity profile of this valuable research compound.
References
SH-4-54 vs. STAT3 siRNA: A Comparative Guide to STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in various cancers and inflammatory diseases due to its central role in promoting cell proliferation, survival, and immune evasion.[1][2] Consequently, a variety of inhibitory strategies are being explored. This guide provides an objective comparison of two prominent approaches to STAT3 inhibition: the small molecule inhibitor SH-4-54 and the gene-silencing tool, STAT3 small interfering RNA (siRNA). We will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific research needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and STAT3 siRNA lies in their mechanism of action. This compound is a small molecule inhibitor that directly targets the STAT3 protein, while STAT3 siRNA prevents the synthesis of the STAT3 protein altogether.
This compound: Targeting the SH2 Domain
This compound is a cell-permeable small molecule designed to block the function of the STAT3 protein.[3] It achieves this by binding to the Src Homology 2 (SH2) domain of STAT3. The SH2 domain is crucial for the dimerization of activated STAT3 monomers, a prerequisite for their translocation to the nucleus and subsequent regulation of gene transcription.[4][5][6] By occupying the SH2 domain, this compound prevents this dimerization, thereby inhibiting the downstream signaling cascade.[3] It is important to note that this compound also exhibits inhibitory activity against STAT5, another member of the STAT family.[7]
STAT3 siRNA: Silencing the Message
STAT3 siRNA, on the other hand, operates at the genetic level through a process called RNA interference (RNAi).[8] siRNAs are short, double-stranded RNA molecules that are complementary to a specific messenger RNA (mRNA) sequence. When introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then uses the siRNA as a guide to find and cleave the target mRNA, in this case, the mRNA that codes for the STAT3 protein.[8] This degradation of STAT3 mRNA prevents its translation into protein, leading to a significant reduction in the overall levels of STAT3 in the cell.[9][10]
Performance Data: A Comparative Overview
Direct comparative studies between this compound and STAT3 siRNA in the same experimental system are limited. However, we can analyze data from various studies to provide a comparative perspective on their efficacy.
Table 1: In Vitro Performance of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (KD) | STAT3 | 300 nM | [4][5] |
| STAT5 | 464 nM | [4][5] | |
| IC50 (Cell Viability) | Glioblastoma Brain Tumor Stem Cells (BTSCs) | 42 - 530 nM | |
| Multiple Myeloma Cell Lines (HMCLs) | < 10 µM (for 10/15 cell lines) | [3][9] | |
| Inhibition of STAT3 Phosphorylation (pY705) | Multiple Myeloma Cell Lines | Dose-dependent inhibition | [3] |
| Colorectal Cancer Cells | Dose-dependent inhibition | [11] |
Table 2: In Vitro Performance of STAT3 siRNA
| Parameter | Cell Line | Result | Reference |
| STAT3 mRNA Reduction | Bladder Cancer (T24) | Down to 68.3% of control | [11] |
| Hepatocellular Carcinoma (Bel-7402) | ~50% reduction | [12] | |
| STAT3 Protein Reduction | Laryngeal Cancer (Hep2) | Significant time-dependent reduction | [9] |
| Ovarian Cancer (SKOV3) | Marked suppression | [10] | |
| Effect on Cell Proliferation | Breast Cancer (MDA-MB-231) | Inhibition of growth | [8] |
| Laryngeal Cancer (Hep2) | Dose-dependent growth inhibition | [9] | |
| Induction of Apoptosis | Breast Cancer (MDA-MB-231) | Induced apoptotic cell death | [8] |
| Laryngeal Cancer (Hep2) | Significantly increased apoptotic rate | [9] |
In Vivo Performance
Both this compound and STAT3 siRNA have demonstrated anti-tumor effects in animal models.
-
This compound: In a mouse xenograft model of glioblastoma, intraperitoneal administration of this compound (10 mg/kg) effectively suppressed tumor growth and inhibited pSTAT3.[13]
-
STAT3 siRNA: In a syngeneic murine model of triple-negative breast cancer, intravenously administered cholesterol-conjugated STAT3 siRNA (Chol-siSTAT3) polyplexes suppressed STAT3 mRNA in tumors with a half-maximal effective dose (ED50) of 0.3 mg/kg.[14] Another study on transplanted Lewis lung cancer in mice showed that STAT3 siRNA effectively suppressed tumor growth and pulmonary metastasis.
Experimental Protocols
Detailed and reproducible protocols are essential for successful research. Below are representative protocols for key experiments involving this compound and STAT3 siRNA.
Western Blot for Phospho-STAT3 (pSTAT3) and Total STAT3 after this compound Treatment
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
-
STAT3 siRNA Transfection and Gene Silencing Analysis
-
siRNA Preparation: Resuspend lyophilized STAT3 siRNA and a non-targeting control siRNA in nuclease-free water to a stock concentration of, for example, 20 µM.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
For each well, dilute the STAT3 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Post-Transfection Incubation: Incubate the cells for 24-72 hours before analysis.
-
Analysis of Gene Silencing (RT-qPCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for STAT3 and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of STAT3 mRNA using the ΔΔCt method.
-
-
Analysis of Protein Knockdown (Western Blot): Follow the Western Blot protocol described above to assess the reduction in total STAT3 protein levels.
Visualizing the Concepts
To further clarify the topics discussed, the following diagrams illustrate the STAT3 signaling pathway, a typical experimental workflow for comparing these inhibitors, and a summary of their respective advantages and disadvantages.
Caption: The STAT3 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing STAT3 inhibitors.
Caption: Advantages and disadvantages of this compound and STAT3 siRNA.
Conclusion: Choosing the Right Tool for the Job
Both this compound and STAT3 siRNA are powerful tools for inhibiting the STAT3 signaling pathway, each with its own set of strengths and weaknesses.
-
This compound offers the advantages of a traditional small molecule drug, including cell permeability and rapid, reversible action. This makes it a valuable tool for studying the acute effects of STAT3 inhibition and for potential therapeutic development where oral bioavailability is desired. However, researchers should be mindful of its potential off-target effects, including the inhibition of STAT5.
-
STAT3 siRNA provides unparalleled specificity for its target, making it the gold standard for validating the role of STAT3 in a particular biological process. Its long-lasting effects can be advantageous for long-term studies. The primary hurdle for siRNA technology, especially for in vivo applications, remains efficient and targeted delivery.
The choice between this compound and STAT3 siRNA will ultimately depend on the specific research question, the experimental system, and the desired outcome. For studies requiring rapid and reversible inhibition of STAT3 activity, this compound is an excellent choice. For experiments demanding high specificity to unequivocally demonstrate the role of STAT3, siRNA is the preferred method. In many cases, using both approaches in parallel can provide a more comprehensive and robust understanding of STAT3's function. This guide aims to provide the necessary information for researchers to strategically select and effectively utilize these valuable inhibitors in their ongoing efforts to unravel the complexities of STAT3 signaling in health and disease.
References
- 1. Targeting STAT3 in Cancer with Nucleotide Therapeutics [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stat3-siRNA Induces Fas-mediated Apoptosis in vitro and in vivo in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT3 expression by siRNA suppresses growth and induces apoptosis in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Knockdown of stat3 expression by RNAi inhibits in vitro growth of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of STAT3 Gene Silencing and Rapamycin on Apoptosis in Hepatocarcinoma Cells [medsci.org]
- 13. This compound | STAT | TargetMol [targetmol.com]
- 14. mdpi.com [mdpi.com]
Benchmarking SH-4-54 Against Next-Generation STAT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are critical mediators of cellular signaling pathways involved in cell growth, survival, and differentiation. Their constitutive activation is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. SH-4-54 has been identified as a potent dual inhibitor of STAT3 and STAT5. This guide provides an objective comparison of this compound with a selection of next-generation STAT inhibitors, offering a comprehensive overview of their performance based on available preclinical data.
Overview of Compared Inhibitors
This guide benchmarks this compound against a diverse set of next-generation STAT inhibitors, each with a distinct mechanism of action:
-
This compound: A small molecule inhibitor that targets the SH2 domain of both STAT3 and STAT5, preventing their phosphorylation and subsequent activation.
-
Napabucasin (BBI608): An orally available small molecule that inhibits STAT3-driven gene transcription and cancer stemness properties.
-
OPB-31121: A novel STAT inhibitor that strongly inhibits the phosphorylation of STAT3 and STAT5.
-
AZD9150: A second-generation antisense oligonucleotide (ASO) that targets STAT3 mRNA, leading to a reduction in STAT3 protein expression.
-
SD-36: A potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the STAT3 protein.
-
KT-333: A first-in-class, potent, and highly selective heterobifunctional small molecule degrader of STAT3.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and the selected next-generation STAT inhibitors. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be made with caution.
Table 1: Binding Affinity and Inhibitory Concentrations
| Compound | Target(s) | Metric | Value | Cell Line / Assay Condition |
| This compound | STAT3, STAT5 | KD | 300 nM (STAT3), 464 nM (STAT5) | Surface Plasmon Resonance (SPR)[1][2] |
| IC50 | 6.751 µM | SW480 colorectal cancer cells[3] | ||
| IC50 | 5.151 µM | LoVo colorectal cancer cells[3] | ||
| IC50 | Not reached | Normal human astrocytes[4] | ||
| Napabucasin | STAT3 | IC50 | 0.291 - 1.19 µM | Various cancer stem cells[5] |
| IC50 | ~0.14 - 1.25 µM | Various cancer stem cells[6] | ||
| OPB-31121 | STAT3, STAT5 | IC50 | ≤10 nM | 20 of 35 hematopoietic cancer cell lines[7][8] |
| SD-36 | STAT3 | Ki | 11 nM | Recombinant STAT3 protein[9] |
| IC50 | 10 nM | Transcriptional activity suppression[10] | ||
| IC50 | 35 nM | MOLM-16 leukemia cells[9] | ||
| KT-333 | STAT3 | DC50 | 2.5 - 11.8 nM | Anaplastic T cell lymphoma (ALCL) lines[11] |
Table 2: Efficacy of STAT3 Degraders and Antisense Oligonucleotides
| Compound | Mechanism | Metric | Value | Cell Line / Assay Condition |
| SD-36 | PROTAC Degrader | DC50 | 28 nM (16h treatment) | SU-DHL-1 lymphoma cells[12] |
| DC50 | 60 nM (4h treatment) | Molm-16 leukemia cells[13] | ||
| KT-333 | PROTAC Degrader | STAT3 Degradation | ~90% at 48h | SU-DHL-1 xenograft model[11] |
| AZD9150 | Antisense Oligo | STAT3 mRNA reduction | ~90% | A431 tumor xenografts (25 mg/kg/day)[14] |
| STAT3 protein reduction | ~93% | A431 tumor xenografts (25 mg/kg/day)[14] | ||
| IC50 (mRNA inhibition) | 0.64 - 0.76 µM | Neuroblastoma cell lines[15] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are the protocols for the key experiments cited.
Surface Plasmon Resonance (SPR) for this compound Binding Affinity:
The binding affinity of this compound to STAT3 and STAT5 was determined using a ProteOn XPR36 biosensor.[2] Purified His-tagged STAT3 and STAT5 proteins were immobilized on a sensor chip.[2] A range of concentrations of this compound in a suitable buffer were then flowed over the chip.[2] The association and dissociation rates were monitored in real-time to calculate the equilibrium dissociation constant (KD).[2]
Cell Viability Assay for IC50 Determination (Napabucasin):
Cancer stem cells were plated in 96-well plates and treated with various concentrations of Napabucasin for 72 hours.[5] Cell viability was assessed using the CellTiter-Glo 2.0 assay, which measures ATP levels as an indicator of metabolically active cells.[5] The IC50 values were calculated by fitting a dose-response curve to the data.[5]
STAT3 Degradation Assay (Western Blot) for PROTACs (e.g., KT-333):
Cells were treated with the PROTAC degrader for a specified time (e.g., 24 hours).[16] Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies specific for total STAT3 and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands were visualized and quantified to determine the extent of STAT3 degradation.[16]
STAT3 mRNA Quantification for Antisense Oligonucleotides (e.g., AZD9150):
Neuroblastoma cell lines were treated with various concentrations of AZD9150 for 6 days.[15] Total RNA was then extracted from the cells and reverse-transcribed into cDNA. The levels of STAT3 mRNA were quantified using quantitative real-time polymerase chain reaction (qPCR) and normalized to a housekeeping gene. The IC50 for mRNA inhibition was then calculated.[15]
Signaling Pathways and Experimental Workflows
Diagram 1: Mechanisms of Action of STAT3 Inhibitors
Caption: Mechanisms of action for this compound and next-generation STAT3 inhibitors.
Diagram 2: PROTAC-Mediated STAT3 Degradation Workflow
Caption: Workflow of STAT3 protein degradation mediated by PROTACs.
Diagram 3: Antisense Oligonucleotide (ASO) Mechanism
Caption: Mechanism of STAT3 mRNA degradation by antisense oligonucleotide AZD9150.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Patient-Derived Metastatic Glioblastoma Cell Line: Characterisation and Response to Sodium Selenite Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel STAT inhibitor, OPB-31121, has a significant antitumor effect on leukemia with STAT-addictive oncokinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. SD-36 | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of STAT3 with the Generation 2.5 Antisense Oligonucleotide, AZD9150, Decreases Neuroblastoma Tumorigenicity and Increases Chemosensitivity | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 16. kymeratx.com [kymeratx.com]
A Comparative Analysis of SH-4-54 and Other Dual STAT3/5 Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the STAT3/5 dual inhibitor SH-4-54 with other emerging alternatives. This report synthesizes experimental data on their efficacy, mechanism of action, and provides detailed protocols for key experimental assays to support further research and development in this critical area of oncology.
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are key mediators of cytokine and growth factor signaling. Their constitutive activation is a hallmark of numerous cancers, promoting cell proliferation, survival, and immune evasion. The dual inhibition of both STAT3 and STAT5 presents a promising therapeutic strategy to overcome the potential for resistance associated with targeting a single STAT protein. This guide focuses on this compound, a well-characterized STAT3/5 inhibitor, and compares its performance with other dual inhibitors based on available preclinical data.
Performance Comparison of STAT3/5 Dual Inhibitors
The following tables summarize the quantitative data for this compound and other notable STAT3/5 dual inhibitors, such as the JPX series of compounds. These data are compiled from various preclinical studies and offer a comparative view of their potency and efficacy in different cancer models.
Table 1: Binding Affinity and Potency of STAT3/5 Dual Inhibitors
| Inhibitor | Target(s) | Binding Affinity (Kd) | IC50 Range | Cell Lines/Model | Reference(s) |
| This compound | STAT3, STAT5 | STAT3: 300 nM, STAT5: 464 nM | 0.066 - 6.751 µM | Glioblastoma (127EF, 30M, 84EF), Colorectal Cancer (SW480, LoVo) | |
| JPX-0700 | STAT3, STAT5 | Not Reported | 0.05 - 4.59 µM | Acute Myeloid Leukemia (AML), Natural Killer/T-cell Lymphoma (NKCL) | |
| JPX-0750 | STAT3, STAT5 | Not Reported | 0.10 - 3.26 µM | Acute Myeloid Leukemia (AML), Natural Killer/T-cell Lymphoma (NKCL) |
Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference(s) |
| 127EF | Glioblastoma | 0.066 | Alamar Blue | |
| 30M | Glioblastoma | 0.1 | Alamar Blue | |
| 84EF | Glioblastoma | 0.102 | Alamar Blue | |
| SW480 | Colorectal Cancer | 6.751 ± 0.821 | CCK-8 | |
| LoVo | Colorectal Cancer | 5.151 ± 0.551 | CCK-8 |
Mechanism of Action
This compound functions as a small molecule inhibitor that targets the SH2 domain of both STAT3 and STAT5. The SH2 domain is crucial for the recruitment of STAT proteins to phosphorylated tyrosine residues on cytokine receptors and for the subsequent dimerization of activated STATs. By binding to this domain, this compound effectively prevents these critical steps in the signaling cascade, leading to a downstream reduction in the transcription of genes involved in cell survival and proliferation.
In contrast, other dual inhibitors like the JPX series (e.g., JPX-0700 and JPX-0750) are described as STAT3/5-specific covalent cysteine binders that lead to the degradation of the STAT proteins. This alternative mechanism of action, inducing protein degradation rather than just inhibiting function, may offer advantages in terms of the duration of effect and overcoming potential resistance mechanisms.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical STAT3/5 Signaling Pathway.
Caption: Mechanisms of Action for STAT3/5 Dual Inhibitors.
Caption: General Workflow for Western Blot Analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel inhibitors. Below are generalized yet detailed methodologies for key experiments cited in the evaluation of this compound and other STAT3/5 inhibitors.
Cell Viability Assay (CCK-8 or Alamar Blue)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the STAT3/5 inhibitor (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or Alamar Blue reagent to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or fluorescence (Ex/Em ~560/590 nm) for Alamar Blue using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for STAT3 Phosphorylation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the STAT3/5 inhibitor at various concentrations for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
Quantify the band intensities using densitometry software and normalize the p-STAT3 signal to the total STAT3 signal.
-
In Vivo Tumor Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100 mm3), randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the STAT3/5 inhibitor (e.g., this compound at 10 mg/kg) via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).
-
Administer the vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor volume using calipers and monitor the body weight of the mice regularly.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-STAT3, immunohistochemistry).
-
Conclusion
This compound remains a valuable tool for investigating the roles of STAT3 and STAT5 in cancer biology. Its well-defined mechanism of targeting the SH2 domain provides a clear basis for its inhibitory action. However, the emergence of new dual inhibitors, such as the JPX series with their distinct degradation-based mechanism, offers exciting new avenues for research. The comparative data presented in this guide, along with the detailed experimental protocols, are intended to facilitate the objective evaluation and selection of the most appropriate tools for advancing the development of novel and effective cancer therapies targeting the STAT3/5 signaling axis.
A Head-to-Head Comparison of STAT3 Inhibitors: SH-4-54 and C188-9
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in the development and progression of numerous cancers. Its constitutive activation promotes tumor cell proliferation, survival, metastasis, and immune evasion, making it a prime target for cancer therapy. This guide provides a detailed, data-driven comparison of two prominent small-molecule STAT3 inhibitors: SH-4-54 and C188-9. While direct head-to-head studies are limited, this document collates available experimental data to offer an objective overview of their respective performance.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data for this compound and C188-9 based on available literature. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | C188-9 |
| Binding Affinity (Kd) | STAT3: 300 nMSTAT5: 464 nM[1][2] | STAT3: 4.7 ± 0.4 nM[3][4][5] |
| Inhibition Constant (Ki) | STAT3: 10-30 µM (peptide competition assay)[6] | STAT3: 12.4 nM (calculated from SPR)[3] |
| IC50 (Cell-based assays) | 0.07–0.2 µM (Glioblastoma brain cancer stem cells)[7]4.895 ± 0.449 µmol/L (SW480 colorectal cancer cells)[8]3.122 ± 0.315 μmol/L (LoVo colorectal cancer cells)[8] | 10.6 ± 0.7 μM (pSTAT3 reduction in UM-SCC-17B HNSCC cells)[3]3.2 µM (Anchorage-dependent growth, UM-SCC-17B HNSCC cells)[3]4-7 µM (STAT3 activation in AML cell lines)[4] |
| In Vivo Efficacy | Reduced tumor growth and pSTAT3 expression in a BT73 glioma xenograft mouse model (10 mg/kg, i.p.)[1][6] | Prevented tumor xenograft growth in a UM-SCC-17B HNSCC model (50 mg/kg/day, i.p.)[3][5] |
| Bioavailability | Crosses the blood-brain barrier[7] | Good oral bioavailability[3] |
Mechanism of Action: Targeting the STAT3 Signaling Pathway
Both this compound and C188-9 function by inhibiting the STAT3 signaling pathway. They primarily target the SH2 domain of the STAT3 protein, which is crucial for its phosphorylation, dimerization, and subsequent translocation to the nucleus where it acts as a transcription factor. By binding to the SH2 domain, these inhibitors prevent the activation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.
Caption: Inhibition of the STAT3 signaling pathway by this compound and C188-9.
Experimental Methodologies
The data presented in this guide are based on a variety of experimental protocols. Below are detailed descriptions of the key assays used to evaluate the efficacy of this compound and C188-9.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of the inhibitor to the STAT3 protein.
-
General Protocol:
-
Purified, His-tagged STAT3 protein is immobilized on a sensor chip.
-
A series of concentrations of the inhibitor (e.g., this compound or C188-9) are flowed over the chip surface.
-
The binding and dissociation of the inhibitor to the STAT3 protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).[1]
-
In Vitro Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of the inhibitor that inhibits cell growth by 50% (IC50).
-
General Protocol (e.g., CCK-8 or Alamar Blue assay):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor or vehicle control (DMSO).
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a reagent such as CCK-8 or Alamar Blue is added to the wells.
-
The absorbance or fluorescence is measured, which is proportional to the number of viable cells.
-
The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.[1][8]
-
Western Blotting for STAT3 Phosphorylation
-
Objective: To assess the effect of the inhibitor on the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705), a key marker of STAT3 activation.
-
General Protocol:
-
Cells are treated with the inhibitor at various concentrations for a specific duration.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for p-STAT3 (Y705) and total STAT3.
-
After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The intensity of the p-STAT3 band is normalized to the total STAT3 band.[8]
-
Caption: A typical experimental workflow for Western blot analysis.
In Vivo Studies: Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
General Protocol:
-
Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound or C188-9) via a specific route (e.g., intraperitoneal injection) and dosage regimen. The control group receives a vehicle.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting for pSTAT3 levels.[1][3]
-
Concluding Remarks
Both this compound and C188-9 are potent inhibitors of the STAT3 signaling pathway with demonstrated anti-cancer activity in preclinical models. Based on the available data, C188-9 exhibits a significantly lower dissociation constant (Kd), suggesting a higher binding affinity for STAT3 compared to this compound. However, IC50 values can vary considerably depending on the cell line and assay conditions, making direct comparisons of potency challenging without a head-to-head study.
This compound has the notable advantage of being able to cross the blood-brain barrier, making it a promising candidate for brain cancers.[7] C188-9 has shown good oral bioavailability and significant in vivo efficacy in head and neck cancer models.[3]
The choice between these inhibitors will likely depend on the specific research or therapeutic context, including the cancer type, desired route of administration, and the need for central nervous system penetration. Further direct comparative studies are warranted to definitively establish the superior compound for specific applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
SH-4-54: A Comparative Analysis of a Dual STAT3/STAT5 Inhibitor Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of the STAT3/STAT5 inhibitor, SH-4-54, in comparison to other STAT3-targeting agents, supported by experimental data and detailed methodologies.
This compound is a potent, cell-permeable small molecule that dually inhibits Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5. It exerts its anticancer effects by targeting the SH2 domain of these proteins, a critical component for their activation and dimerization. This guide provides a comparative analysis of this compound's performance in various cancer models, presenting key experimental data and methodologies to inform preclinical research and drug development efforts.
Mechanism of Action: Targeting the Core of STAT Signaling
This compound was developed as an optimized analog of the STAT3 inhibitor BP-1-102. Its mechanism of action centers on the disruption of the STAT3 signaling cascade. By binding to the SH2 domain, this compound prevents the phosphorylation of STAT3 at the Tyr705 residue, a key step in its activation. This inhibition disrupts the formation of transcriptionally active STAT3:STAT3 dimers, ultimately blocking the expression of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1][2]
dot
Caption: Mechanism of action of this compound.
Performance in Different Cancer Models: A Quantitative Overview
This compound has demonstrated significant anti-tumor activity across a range of cancer types, with a notable efficacy in targeting cancer stem-like cells. The following tables summarize the in vitro potency of this compound and its comparators in various cancer cell lines.
| This compound Performance in Various Cancer Models | ||
| Cancer Type | Cell Line | IC50 (µM) |
| Colorectal Cancer | SW480 | 6.751 ± 0.821[2] |
| LoVo | 5.151 ± 0.551[2] | |
| Glioblastoma (Brain Cancer Stem Cells) | 127EF | 0.066[3] |
| 30M | 0.1[3] | |
| 84EF | 0.102[3] | |
| Multiple Myeloma | Human Myeloma Cell Lines (10/15) | < 10[4] |
| Gastric Cancer | AGS | 5.42[5] |
| Comparative Efficacy of STAT3 Inhibitors | |||
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| This compound | Glioblastoma (BTSCs) | Multiple Lines | 0.042 - 0.53 |
| BP-1-102 | Head and Neck Squamous Cell Carcinoma | UM-SCC-17B | 6.3 |
| C188-9 | Head and Neck Squamous Cell Carcinoma | UM-SCC-17B | 3.2[1] |
| Napabucasin | Small Cell Lung Cancer | H146 | 1.3[6] |
| Small Cell Lung Cancer | H209 | 0.5[6] | |
| Neuroblastoma | SH-SY5Y | 2.10[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., SW480, LoVo) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 1-10 µmol/L) or a vehicle control (DMSO) for a defined period (e.g., 24 hours).[2]
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[2]
dot
Caption: Cell Viability Assay Workflow.
Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
This technique is employed to confirm the mechanism of action of this compound by assessing its ability to inhibit STAT3 phosphorylation.
-
Cell Lysis: Cells treated with this compound are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: Western Blot Workflow.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Cancer stem cells (e.g., 1 x 10^5 CSCs derived from SW480) are subcutaneously injected into the backs of immunodeficient mice (e.g., nude mice).[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., 10 mg/kg intraperitoneally) or a vehicle control on a defined schedule (e.g., daily for 20 days).[2]
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) and p-STAT3 levels.[2]
dot
Caption: In Vivo Xenograft Workflow.
Comparative Discussion
This compound distinguishes itself as a potent dual inhibitor of STAT3 and STAT5. Its efficacy, particularly against cancer stem cells in glioblastoma and colorectal cancer, highlights its therapeutic potential.[2] When compared to its predecessor, BP-1-102, this compound has been shown to be a more potent anticancer agent.[8]
In the broader landscape of STAT3 inhibitors, this compound's nanomolar to low micromolar IC50 values in various cancer cell lines are competitive. For instance, while C188-9 shows potent activity in head and neck cancer, and Napabucasin is effective in small cell lung cancer and neuroblastoma, this compound demonstrates a broad spectrum of activity across different cancer types, including hematological malignancies like multiple myeloma.[1][4][6][7]
The ability of this compound to penetrate the blood-brain barrier is a significant advantage for the treatment of brain tumors like glioblastoma.[8] Furthermore, its demonstrated ability to sensitize cancer cells to conventional chemotherapy, such as oxaliplatin in colorectal cancer, suggests its potential in combination therapy regimens.[2]
Conclusion
This compound is a promising STAT3/STAT5 inhibitor with potent anti-tumor activity in a variety of cancer models. Its ability to target cancer stem cells and overcome chemoresistance warrants further investigation. This guide provides a foundational comparative analysis to aid researchers in designing future preclinical studies and evaluating the therapeutic potential of this compound in the landscape of STAT3-targeted cancer therapies.
References
- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of napabucasin and doxorubicin via the Jak2/Stat3 signaling pathway in suppressing the proliferation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. netascientific.com [netascientific.com]
A Comparative Analysis of the Therapeutic Index of SH-4-54 and Competing STAT3 Inhibitors
For researchers and professionals in drug development, the therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. This guide provides a detailed comparison of the preclinical STAT3/STAT5 inhibitor, SH-4-54, against other prominent STAT3 pathway inhibitors, focusing on the available data to assess their therapeutic potential.
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated oncogenic target. Its constitutive activation is common in a wide array of human cancers, promoting tumor cell survival, proliferation, and immune evasion. Consequently, significant effort has been invested in developing inhibitors to block this pathway. This compound has emerged as a potent preclinical candidate, and this guide assesses its therapeutic window relative to competitors such as Stattic, Napabucasin, and AZD9150.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
This compound is a small molecule designed to block the SH2 domain of STAT3, a critical step for its dimerization, subsequent nuclear translocation, and transcriptional activity.[1] By preventing the phosphorylation and activation of STAT3, this compound effectively downregulates the expression of downstream target genes involved in cell survival and proliferation, such as c-Myc.[1] It also demonstrates inhibitory activity against STAT5. Competitors employ various strategies, from direct SH2 domain inhibition to reducing STAT3 protein expression.
Caption: STAT3 signaling pathway and points of inhibition.
Quantitative Comparison of this compound and Competitors
The therapeutic potential of a STAT3 inhibitor is determined by its efficacy against cancer cells and its safety profile concerning healthy tissues. The following table summarizes key preclinical and clinical data for this compound and its competitors. A direct comparison of the therapeutic index is challenging due to varied developmental stages and available data; however, the therapeutic window can be inferred from the separation between effective and toxic doses.
| Feature | This compound | Stattic | Napabucasin (BBI608) | AZD9150 (Danvatirsen) |
| Mechanism of Action | Small molecule inhibitor of STAT3/STAT5 SH2 domain.[2] | Small molecule inhibitor of STAT3 SH2 domain.[3] | Small molecule inhibitor of STAT3 and cancer stemness pathways.[4][5] | Antisense oligonucleotide targeting STAT3 mRNA for degradation.[6][7] |
| Development Stage | Preclinical | Preclinical / Research Tool | Phase 3 Clinical Trials.[8] | Phase 1/2 Clinical Trials.[9][10] |
| In Vitro Efficacy (IC₅₀) | 42 nM - 530 nM in glioblastoma stem cells; ~0.1 µM in other cancer lines.[2] | 3.19 - 4.89 µM in T-ALL cell lines.[11] | Effective in various cancer cell lines (specific IC₅₀ values vary widely by cell type).[4] | Low nanomolar range in various cancer cell lines.[7] |
| In Vivo Efficacy | Tumor suppression in mouse models at 10 mg/kg.[2][12][13] | Tumor growth inhibition in a mouse model at 30 mg/kg.[11][14] | Anti-tumor activity as monotherapy and in combination in mouse models and clinical trials.[4][15] | Anti-tumor activity in mouse models and in patients with refractory lymphoma and NSCLC.[6][16] |
| Toxicity & Safety Profile | High Selectivity: No toxicity observed in normal human fetal astrocytes or non-malignant patient cells.[12][17] | Potential for off-target effects; cytotoxic to STAT3-deficient cells.[18] | Generally well-tolerated: Most common adverse events are Grade 1-2 GI issues. MTD in one study was 1440 mg/day.[4][19] | Dose-limiting toxicity: Thrombocytopenia. MTD determined at 3 mg/kg. Other AEs include transaminitis and fatigue.[1][6][20] |
| Therapeutic Window | Promising: High potency against cancer stem cells with a lack of toxicity to normal cells suggests a wide therapeutic window. | Uncertain: STAT3-independent effects raise concerns about the therapeutic window and potential off-target toxicities. | Clinically Acceptable: Established MTD and manageable side-effect profile in humans. | Narrow: A defined MTD and dose-limiting toxicities suggest a narrower therapeutic window requiring careful management. |
Experimental Protocols
Objective assessment of a therapeutic index relies on standardized and reproducible experimental designs. Key methodologies cited in the evaluation of this compound and its competitors are detailed below.
In Vitro Cytotoxicity Assessment (e.g., Alamar Blue or MTT Assay)
-
Objective: To determine the concentration of the inhibitor that reduces the viability of a cell population by 50% (IC₅₀).
-
Methodology:
-
Cell Plating: Cancer cell lines (e.g., glioblastoma stem cells) and normal control cells (e.g., human fetal astrocytes) are seeded in 96-well plates at a specific density (e.g., 1,500-3,000 cells/well).[2]
-
Drug Treatment: After allowing cells to adhere (typically 24 hours), they are treated with a serial dilution of the inhibitor (e.g., this compound) or vehicle control (DMSO).
-
Incubation: Cells are incubated for a set period, typically 72 hours, under standard cell culture conditions.[2]
-
Viability Assessment: A viability reagent (e.g., Alamar Blue or MTT) is added to each well. The reagent is metabolically converted by living cells into a fluorescent or colorimetric product.
-
Data Acquisition: The fluorescence or absorbance is measured using a plate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC₅₀ value is determined by plotting a dose-response curve.
-
In Vivo Efficacy and Toxicity Assessment (Xenograft Mouse Model)
-
Objective: To evaluate the anti-tumor efficacy and host toxicity of an inhibitor in a living organism.
-
Methodology:
-
Tumor Implantation: Immunocompromised mice (e.g., NOD-SCID or nude mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., 1x10⁵ colorectal cancer stem cells).[12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound at 10 mg/kg) via a specific route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily for 20 days).[12] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the experiment. Animal well-being is closely monitored for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm target inhibition).
-
Therapeutic Index Assessment: The effective dose (e.g., the dose that causes significant tumor regression) is compared to the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or other severe symptoms).
-
Caption: General workflow for therapeutic index assessment.
Conclusion
Based on available preclinical data, This compound exhibits a highly promising therapeutic profile. Its potent, nanomolar efficacy against cancer stem cells, combined with a remarkable lack of toxicity towards normal cells, suggests a wide therapeutic window.[2][12][17] This high degree of selectivity is a significant advantage over inhibitors like Stattic, which may have off-target effects.[18]
When compared to competitors in clinical development, this compound's preclinical safety profile appears superior. While Napabucasin is generally well-tolerated, it is associated with gastrointestinal adverse events.[15] AZD9150 has a more concerning safety profile, with thrombocytopenia being a dose-limiting toxicity, indicating a narrower therapeutic index.[6][20]
Although this compound is at an earlier stage of development, its strong preclinical data, particularly its high selectivity for cancer cells over normal cells, positions it as a compelling candidate for further development. Future studies should aim to formally establish a therapeutic index through comprehensive in vivo toxicology studies to confirm if its promising preclinical safety profile translates to a superior clinical therapeutic window.
References
- 1. STAT3 antisense oligonucleotide AZD9150 in a subset of patients with heavily pretreated lymphoma: results of a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Stattic | STATs | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 8. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, pharmacokinetics and preliminary antitumour activity of an antisense oligonucleotide targeting STAT3 (danvatirsen) as monotherapy and in combination with durvalumab in Japanese patients with advanced solid malignancies: a phase 1 st… | BMJ Open [bmjopen.bmj.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | STAT | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AZD9150, a next-generation antisense oligonucleotide inhibitor of STAT3 with early evidence of clinical activity in lymphoma and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase 1 study of napabucasin, a cancer stemness inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STAT3 antisense oligonucleotide AZD9150 in a subset of patients with heavily pretreated lymphoma: results of a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of SH-4-54
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for SH-4-54, a potent STAT3/STAT5 inhibitor. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the key characteristics of this compound.
| Property | Value |
| Molecular Formula | C₂₉H₂₇F₅N₂O₅S |
| Molecular Weight | 610.59 g/mol |
| CAS Number | 1456632-40-8 |
| Appearance | White to off-white solid/powder |
| Solubility | DMSO: ≥ 93 mg/mL (152.31 mM); Ethanol: ≥ 47 mg/mL (76.97 mM) |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
| Purity | ≥98% (HPLC) |
Hazard Identification and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Safety Precautions:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedures for this compound
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure workplace safety. The following workflow outlines the necessary steps.
Caption: Workflow for the proper disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Collection:
-
Solid Waste: Carefully collect any solid this compound powder, ensuring to minimize dust formation.
-
Liquid Waste: Solutions of this compound should be collected in a separate, appropriate waste container. Do not mix with other incompatible waste streams.
3. Containerization: Place all this compound waste into a clearly labeled, sealed, and chemically compatible hazardous waste container. The label should include the chemical name ("this compound"), the primary hazards (e.g., "Toxic," "Aquatic Hazard"), and the date of accumulation.
4. Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[1]
5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Dispose of the contents and container to an approved waste disposal plant.[1] Never dispose of this compound down the drain or in regular trash.
Emergency Procedures: Spills and Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[1]
-
Cleanup:
-
For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal of Cleanup Materials: Collect all contaminated cleanup materials and place them in a sealed, labeled hazardous waste container for disposal according to the procedures outlined above.
Experimental Protocols Cited in Literature
The following are summaries of experimental protocols involving this compound, as described in product literature.
In Vitro Kinase Assay (Surface Plasmon Resonance): This experiment measures the binding affinity of this compound to its target proteins, STAT3 and STAT5.
-
A ProteOn XPR36 biosensor with an HTE sensor chip is used at 25°C.[2][3]
-
The sensor chip's flow cells are saturated with Ni(II) ions.[2][3]
-
Purified His-tagged STAT3 and STAT5 proteins are injected into separate channels of the chip.[2][3]
-
After washing, various concentrations of this compound are injected over the immobilized proteins to monitor binding.[2][3]
-
The dissociation of the inhibitor is observed by flowing a buffer over the chip.[2][3]
-
The chip surface is regenerated with an injection of 1 M NaCl.[2][3]
-
The binding data is analyzed using a Langmuir 1:1 binding model to determine the dissociation constant (Kd).[2][3]
In Vivo Murine Xenograft Model: This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Mice are orthotopically xenografted with human glioblastoma cells (BT73).[2][3]
-
This compound is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[2][3]
-
Tumor growth and the phosphorylation status of STAT3 (pSTAT3) are monitored to evaluate the compound's efficacy.[2][3][4]
This compound Signaling Pathway Inhibition
This compound functions by inhibiting the STAT3 and STAT5 signaling pathways, which are often constitutively active in cancer cells and play a crucial role in tumor cell proliferation, survival, and differentiation.
Caption: Inhibition of the STAT3/5 signaling pathway by this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
